Product packaging for Potassium Channel Activator 1(Cat. No.:CAS No. 908608-06-0)

Potassium Channel Activator 1

Cat. No.: B1663474
CAS No.: 908608-06-0
M. Wt: 341.4 g/mol
InChI Key: KAEMILXLUFFLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Potassium Channel Modulation in Cellular Physiology and Disease Pathogenesis

Potassium channels are the most diverse group of ion channels and are integral to maintaining the resting membrane potential and regulating cellular excitability in virtually all cell types. researchgate.netphysiology.org Their fundamental role is to allow the outward flow of potassium ions, a process that leads to hyperpolarization of the cell membrane, making the cell less likely to fire an action potential. nih.gov This control over cellular excitability is crucial for a vast array of physiological processes, including:

Neuronal signaling: Regulating neurotransmitter release and neuronal firing patterns. mdpi.com

Muscle contraction: Modulating the contractility of smooth, skeletal, and cardiac muscle.

Hormone secretion: Influencing the release of hormones like insulin (B600854).

Cell volume regulation: Maintaining cellular integrity.

Immune responses: Participating in the activation and function of immune cells. physiology.org

Given their ubiquitous and critical roles, it is not surprising that dysfunction of potassium channels is implicated in the pathogenesis of numerous diseases, often referred to as "channelopathies." physiology.org These conditions can arise from genetic mutations or other factors that alter channel function. Conditions linked to aberrant potassium channel activity include epilepsy, cardiac arrhythmias, hypertension, diabetes, and certain neurodegenerative disorders. physiology.orgmdpi.com Consequently, the pharmacological modulation of potassium channels, either by blocking or activating them, represents a promising strategy for therapeutic intervention.

Historical Perspectives on the Pharmacological Targeting of Potassium Channels

The journey to pharmacologically target potassium channels began with the discovery of compounds that could open these channels, leading to the classification of a new drug class: potassium channel openers (KCOs). One of the earliest and most well-known examples is minoxidil (B1677147), a drug initially developed for hypertension, which was later found to exert its vasodilatory effects by activating ATP-sensitive potassium (K-ATP) channels. mdpi.com Another pioneering compound, diazoxide (B193173), also demonstrated K-ATP channel opening properties. nih.gov

The 1980s saw the development of cromakalim (B1669624), a benzopyran derivative that became a prototypical KCO and spurred further research into this class of compounds. nih.gov These early discoveries highlighted the therapeutic potential of KCOs, particularly as antihypertensive agents due to their ability to relax vascular smooth muscle. mdpi.com Over the years, research has led to the identification of a chemically diverse range of KCOs, including cyanoguanidines like pinacidil (B1677893) and pyridyl nitrates like nicorandil (B1678753), which uniquely combines K-ATP channel opening with nitrate-like actions. nih.gov This historical progression has paved the way for the development of more selective and potent potassium channel activators.

Contemporary Landscape of Potassium Channel Activator Research and Therapeutic Development

Current research in the field of potassium channel activators is focused on several key areas. A major goal is the development of compounds with greater selectivity for specific potassium channel subtypes. The vast diversity of potassium channels means that subtype-selective activators could offer more targeted therapeutic effects with fewer side effects. For example, activators targeting KCNQ2/3 channels are being investigated for epilepsy, while those targeting BK channels are being explored for conditions like overactive bladder and erectile dysfunction.

The therapeutic landscape for potassium channel activators is expanding beyond cardiovascular diseases. Preclinical and clinical studies are exploring their potential in:

Neurological disorders: Including epilepsy, pain, and some neurodegenerative diseases like Parkinson's disease. mdpi.com

Metabolic disorders: Such as type 2 diabetes, by modulating insulin secretion.

Respiratory diseases: Like asthma, due to their bronchodilatory effects.

Urological disorders: For conditions like urge urinary incontinence.

Despite the promise, the development of potassium channel activators faces challenges, including potential off-target effects and achieving the desired tissue selectivity. researchgate.net Future research will likely focus on leveraging advanced structural biology techniques to design more specific modulators and exploring novel therapeutic applications for this versatile class of drugs.

While detailed, publicly available research specifically on the compound designated as Potassium Channel Activator 1 ((2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid benzyl (B1604629) ester) is limited, its name suggests it belongs to the broader class of potassium channel activators. The following sections will, therefore, discuss the general principles and findings applicable to a compound of this nature, based on the extensive research conducted on other potassium channel activators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₉H₂₃N₃O₃ B1663474 Potassium Channel Activator 1 CAS No. 908608-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2,4-dimethyl-6-morpholin-4-ylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-12-17(22-8-10-24-11-9-22)20-15(2)18(14)21-19(23)25-13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEMILXLUFFLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)OCC2=CC=CC=C2)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Classification and Molecular Diversity of Potassium Channels Targeted by Activators

ATP-Sensitive Potassium (KATP) Channels and Their Pharmacological Activators

KATP channels are a unique class of potassium channels that link cell metabolism to electrical activity. nih.gov They are inhibited by intracellular ATP and activated by nucleotide diphosphates. nih.gov This property allows them to act as metabolic sensors in various tissues.

KATP channels are heterooctameric protein complexes composed of two types of subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit. frontiersin.org There are two isoforms of the Kir6.x subunit (Kir6.1 and Kir6.2) and two main isoforms of the SUR subunit (SUR1 and SUR2), with SUR2 having two splice variants (SUR2A and SUR2B). The specific combination of these subunits determines the channel's properties and tissue-specific expression.

Subunit Composition Primary Tissue Expression
Kir6.2/SUR1Pancreatic β-cells, Neurons
Kir6.2/SUR2ACardiac muscle, Skeletal muscle
Kir6.1/SUR2BSmooth muscle (vascular, bronchial, bladder)

This table illustrates the differential tissue expression based on the subunit composition of KATP channels.

A number of synthetic compounds have been developed that activate KATP channels, leading to vasodilation and other tissue-specific effects. oup.com These activators are a cornerstone in the treatment of conditions like hypertension. cvpharmacology.com

Activator Primary KATP Channel Target Key Pharmacological Effect
Diazoxide (B193173)Kir6.2/SUR1Inhibition of insulin (B600854) secretion
Pinacidil (B1677893)Kir6.1/SUR2BVasodilation
Cromakalim (B1669624)Kir6.1/SUR2BVasodilation
Nicorandil (B1678753)Kir6.1/SUR2BVasodilation, Cardioprotection

This table summarizes the pharmacological profiles of prominent KATP channel activators.

Calcium-Activated Potassium (KCa) Channels and Their Pharmacological Activators

Calcium-activated potassium channels are a diverse group that are gated by intracellular calcium ions. wikipedia.org Their activation leads to membrane hyperpolarization, which provides a negative feedback mechanism to limit calcium influx. KCa channels are classified based on their single-channel conductance into large (BKCa), intermediate (IKCa), and small (SKCa) conductance channels. ecrjournal.com

BKCa channels, also known as large-conductance Ca2+- and voltage-activated K+ channels, are activated by both membrane depolarization and increases in intracellular Ca2+. They are involved in a wide range of physiological processes, including smooth muscle tone regulation and neuronal excitability. Dehydrosaponin 1 is an example of a molecule that opens BKCa channels. nih.gov

SKCa channels are voltage-insensitive and are solely activated by intracellular Ca2+. ecrjournal.com There are three subtypes: SK1, SK2, and SK3, encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively. ecrjournal.com They play a significant role in neuronal afterhyperpolarization and the regulation of cardiac rhythm. While specific activators for SK channels are a subject of ongoing research, their modulation holds therapeutic promise.

Voltage-Gated Potassium (Kv) Channels and Their Pharmacological Activators

Voltage-gated potassium channels are a large and diverse family of channels that open in response to changes in the membrane potential. wikipedia.orgtandfonline.com They are crucial for shaping the action potential in excitable cells like neurons and cardiomyocytes. tandfonline.comnih.gov The Kv channel family is encoded by 40 genes in humans, divided into 12 subfamilies. nih.gov While much of the pharmacological focus has been on Kv channel blockers, the development of specific activators is an active area of research. The activation of Kv channels generally leads to a reduction in cellular excitability. nih.gov

Kv1 Family (e.g., Kv1.1, Kv1.2, Kv1.3, Kv1.5)

The Kv1 family, related to the Shaker gene in Drosophila, includes several members that are important for neuronal and muscle function. physiology.orgmdpi.com These channels are involved in setting the resting membrane potential and shaping the action potential.

Kv1.1: This channel is widely expressed in the nervous system and is crucial for regulating neuronal excitability. pnas.org Niflumic acid has been identified as a potent activator of Kv1.1, enhancing its voltage sensitivity and open probability. pnas.org This action suggests a potential therapeutic application for conditions like episodic ataxia type 1. pnas.org

Kv1.2: Often co-assembling with Kv1.1 to form heteromeric channels, Kv1.2 is also critical for neuronal function. pnas.org The venom of marine cone snails contains toxins, such as κM-conotoxin RIIIJ, that can selectively modulate Kv1.1/1.2 channels, making them valuable research tools. mdpi.com

Kv1.3: Primarily known for its role in the immune system, particularly in T lymphocytes, Kv1.3 activation is linked to membrane hyperpolarization, which in turn facilitates the calcium influx necessary for T-cell proliferation. physiology.org It is a target for immunomodulatory drugs.

Kv1.5: While Kv1.3 to Kv1.5 ratio is important in glial cells, specific activators for Kv1.5 are less characterized in the provided literature. physiology.org

A high-throughput screen identified a large family of warfarin-like compounds that selectively activate Kv1 channels by binding to pockets between the voltage-sensing domains (VSDs) and the pore domain. pnas.orgnih.gov This mechanism stabilizes the open state of the channel. pnas.org

Kv2 Family (e.g., Kv2.1)

The Kv2 family of channels, like Kv2.1, are delayed rectifier potassium channels expressed widely in the central nervous system and the heart. nih.gov They play a role in controlling neuronal excitability and cardiac action potential. nih.gov MinK and MiRP1, which are ancillary subunits, can form complexes with Kv2.1 to modify its function. nih.gov While these subunits modulate channel activity, specific small-molecule activators of Kv2.1 are not extensively detailed in the provided search results. Some related genes, like the seven Shab-related genes in mammals (Kv6.1, 6.2, 6.3; Kv8.1; Kv9.1, 9.2, 9.3), are known to be related to the Kv2 family. jneurosci.org

Kv3 Family (e.g., Kv3.1, Kv3.2)

The Kv3 family of potassium channels is distinguished by its high activation potential and rapid kinetics, enabling high-frequency firing in neurons. frontiersin.orgphysiology.org These channels are found in auditory brainstem neurons, fast-spiking GABAergic interneurons, and cerebellar Purkinje cells. physiology.org

Kv3.1 and Kv3.2: These channels are targets for modulators that aim to restore the balance between excitatory and inhibitory neurotransmission. frontiersin.org A compound known as AUT1 has been shown to cause a leftward shift in the voltage-dependence of activation of human recombinant Kv3.1 and Kv3.2 channels. autifony.com This modulation can restore the ability of certain interneurons to fire at high frequencies. autifony.com

Kv7 (KCNQ) Family (e.g., Kv7.1/KCNQ1, Kv7.2/7.3)

The Kv7 (or KCNQ) family of voltage-gated potassium channels plays a critical role in controlling membrane excitability, making them important drug targets for conditions like epilepsy. researchgate.netjneuropsychiatry.org

Kv7.1/KCNQ1: This channel is predominantly expressed in the heart and is crucial for cardiac action potential repolarization. jneuropsychiatry.org Mutations in the gene encoding Kv7.1 can lead to long QT syndrome. jneuropsychiatry.org

Kv7.2/7.3: These subunits often form heteromeric channels that are the primary contributor to the neuronal "M-current," which regulates neuronal firing patterns. rupress.org A variety of activator compounds target these channels. nih.gov They can be categorized into voltage sensor-targeted and pore-targeted subtypes based on their mechanism of action. nih.gov Retigabine and flupirtine (B1215404) are well-known activators that negatively shift the activation threshold of Kv7.2 and Kv7.3 channels. researchgate.netrupress.org Other activators include ML213 and ICA-069673. nih.gov

Kv11 (hERG) Family (e.g., Kv11.1/hERG1)

The Kv11 family, particularly Kv11.1 (also known as hERG), is critical for cardiac repolarization. nih.gov The current conducted by hERG channels is known as the rapid delayed rectifier K+ current (IKr). nih.gov

Kv11.1/hERG1: Reduced function of this channel can lead to long QT syndrome, a heart rhythm disorder. nih.gov Conversely, activators of hERG channels are being investigated as potential treatments for this condition. nih.gov These activators can increase hERG currents through various mechanisms, such as slowing deactivation or attenuating inactivation. nih.gov NS1643 is a known activator of Kv11.1 and has been studied for its potential as an antineoplastic agent in breast cancer. oncotarget.complos.org Another activator, RPR260243, enhances the current by reducing inactivation and slowing the channel's closure. epfl.ch

Two-Pore Domain Potassium (K2P) Channels and Their Pharmacological Activators

Two-pore domain potassium (K2P) channels are responsible for background or "leak" potassium currents, which are crucial for setting the resting membrane potential and regulating cellular excitability. nih.gov These channels are considered attractive therapeutic targets for various conditions, including pain and migraine. nih.gov

TREK Subfamily (e.g., TREK-1, TREK-2)

The TREK (TWIK-related K+ channel) subfamily is a part of the larger K2P family. nih.gov Members of this subfamily are regulated by various physical and chemical stimuli.

TREK-1 and TREK-2: These channels are activated by a range of compounds. A high-throughput screening identified LPS2336 as a potent activator of TREK-1. mdpi.com Other known activators that affect both TREK-1 and TREK-2 include Riluzole, BL-1249, and fenamates. nih.govresearchgate.net A chemogenetic strategy using derivatives of the small molecule activator ML335 has been developed to irreversibly activate TREK channels. nih.govbiorxiv.org Furthermore, compounds like ML335 and ML402 activate TREK-1 and TREK-2 but not another member of the subfamily, TRAAK. nih.gov

TASK Subfamily (e.g., TASK-1)

The TWIK-related acid-sensitive K⁺ (TASK) channels are a significant subfamily within the two-pore domain potassium (K2P) channel family. mdpi.com This subfamily includes TASK-1 (also known as KCNK3 or K2P3.1), TASK-3 (KCNK9), and the non-functional TASK-5. mdpi.comfrontiersin.org TASK-1 and TASK-3 share approximately 58.9% amino acid sequence homology. mdpi.com These channels form as dimers, with each subunit containing four transmembrane domains and two pore-forming loops, a characteristic topology of K2P channels. frontiersin.orgcellphysiolbiochem.com The functional diversity of the TASK family is enhanced through the formation of heterodimers, such as between TASK-1 and TASK-3. ersnet.org

TASK channels are characterized as "leak" or "background" potassium channels, contributing to the stabilization of the resting membrane potential in various cells. mdpi.comfrontiersin.org A defining feature of TASK channels is their high sensitivity to fluctuations in extracellular pH within the physiological range. frontiersin.orgebi.ac.uk Acidification inhibits their activity, while alkalinity enhances it. frontiersin.org

TASK-1, the first identified member of this subfamily, is widely expressed, with notable presence in the nervous system, pancreas, placenta, heart, lung, and kidney. frontiersin.orgebi.ac.uk In the heart, for instance, TASK-1 channels are expressed at significantly higher levels in the atria compared to the ventricles. mdpi.com These channels are constitutively active at normal physiological resting membrane potentials. ersnet.org

A variety of physiological and pharmacological agents modulate the activity of TASK-1 channels. Besides extracellular pH, these include unsaturated fatty acids, hypoxia, and volatile anesthetics like halothane (B1672932) and isoflurane, which act as activators. ersnet.org Conversely, local anesthetics such as lidocaine (B1675312) and bupivacaine (B1668057) can inhibit TASK-1 at high concentrations. ersnet.org

FeatureDescription
Family Two-pore domain potassium (K2P) channels
Subfamily TASK (TWIK-related acid-sensitive K⁺)
Members TASK-1 (KCNK3), TASK-3 (KCNK9), TASK-5
Structure Dimer of subunits with four transmembrane domains and two pore loops each. cellphysiolbiochem.com
Function Forms background "leak" potassium currents, stabilizes resting membrane potential. mdpi.comfrontiersin.org
Key Regulator Highly sensitive to extracellular pH. ebi.ac.uk
Activators Alkalization, unsaturated fatty acids, volatile anesthetics (e.g., halothane, isoflurane). ersnet.orgfrontiersin.org

Sodium-Activated Potassium (KNa) Channels and Their Pharmacological Activators

Sodium-activated potassium (KNa) channels represent a distinct class of potassium channels that are gated by intracellular sodium ions (Na⁺). nih.gov Their existence has been recognized since the early 1980s from studies on cardiomyocytes, and they have since been identified in a wide array of mammalian neurons. nih.gov These channels are activated by elevations in the concentration of intracellular sodium, which can occur during periods of high-frequency neuronal firing or following the activation of certain neurotransmitter receptors. nih.gov

The KNa channel family includes two primary members encoded by the genes KCNT1 and KCNT2. epfl.chnih.gov These genes produce the channel subunits known as SLACK (or KNa1.1, Slo2.2) and SLICK (or KNa1.2, Slo2.1), respectively. epfl.chnih.gov Structurally, KNa channels are related to KCa channels, but they are functionally distinguished by their activation by Na⁺ rather than Ca²⁺. guidetopharmacology.org Each subunit possesses a voltage-sensing domain (S1-S4) and a pore-forming domain (S5-pore loop-S6). nih.gov A large C-terminal region contains two "regulators of K⁺ conductance" (RCK) domains, which are believed to be the sites for Na⁺ binding. nih.gov

SLACK/KNa1.1 (Slo2.2) Channels

The SLACK channel, also designated as KNa1.1, Slo2.2, or KCNT1, is a prominent member of the sodium-activated potassium channel family. epfl.chworldcongress2024.org It is widely expressed in the central and peripheral nervous systems. nih.govnih.gov When expressed in heterologous systems, SLACK channels exhibit slower activation kinetics in response to membrane depolarization compared to their close relative, SLICK. epfl.ch

The activation of SLACK channels is dependent on the concentration of intracellular sodium, requiring relatively high levels to achieve half-maximal activation. researchgate.net This property suggests their function may be particularly important under pathophysiological conditions like myocardial ischemia, where intracellular sodium levels can rise. researchgate.netoup.com

Several pharmacological compounds have been identified as activators of SLACK channels. Research has shown that the antipsychotic drug loxapine (B1675254) is an opener of the SLACK channel. worldcongress2024.orgresearchgate.net Based on this finding, newer derivative compounds have been developed to act as more specific activators. worldcongress2024.orguni-frankfurt.de Other known activators include bithionol (B75329) and niclosamide. oup.comresearchgate.netuni-ulm.de These activators can induce a rapid and reversible increase in channel opening, suggesting a relatively direct mechanism of action. researchgate.net The identification of these activators has been crucial for studying the physiological roles of SLACK channels and validating them as potential therapeutic targets for conditions such as histamine-independent itch. worldcongress2024.orguni-frankfurt.de

PropertyDescription
Gene KCNT1. epfl.ch
Aliases SLACK, KNa1.1, Slo2.2. epfl.ch
Family Sodium-activated potassium (KNa) channels. nih.gov
Activation Gated by increases in intracellular sodium (Na⁺). nih.govnih.gov
Kinetics Slower activation kinetics upon depolarization compared to SLICK. epfl.ch
Pharmacological Activators Loxapine, Bithionol, Niclosamide. worldcongress2024.orgresearchgate.netuni-ulm.de

Preclinical and Clinical Development Landscape

Overview of Preclinical Investigations

Preclinical studies for a potassium channel activator would typically involve a series of in vitro and in vivo experiments to characterize its pharmacological effects.

In vitro studies: These would initially involve electrophysiological techniques, such as patch-clamp recordings, on isolated cells (e.g., neurons, smooth muscle cells) or cell lines expressing specific potassium channel subtypes. These studies would confirm the compound's activity as a channel opener and determine its potency and selectivity. For a compound aimed at dopaminergic disorders, studies on isolated dopaminergic neurons would be particularly relevant. nih.gov

In vivo studies: Following promising in vitro results, the compound would be tested in animal models of the target disease. For a potential treatment for a dopaminergic disorder like Parkinson's disease, this might involve animal models that exhibit loss of dopaminergic neurons and motor deficits. mdpi.com Researchers would assess the compound's ability to alleviate symptoms and potentially protect neurons. For substance use disorders, animal models of drug-seeking behavior would be employed.

Summary of Clinical Trial Phases

Should a potassium channel activator show promise in preclinical studies, it may advance to clinical trials in humans. This process is typically divided into several phases:

Phase I: The primary goal is to assess the safety and tolerability of the new drug in a small group of healthy volunteers.

Phase II: The drug is administered to a larger group of individuals who have the target disease to evaluate its efficacy and further assess its safety.

Phase III: The drug is tested in a large, multi-center trial involving hundreds to thousands of patients to confirm its effectiveness, monitor side effects, and compare it to standard treatments.

Phase IV: After the drug is approved and marketed, post-marketing studies are conducted to gather more information on its long-term safety and efficacy in a broad population.

A clinical trial for a potassium channel activator like BHV-7000, a selective Kv7.2/7.3 activator for epilepsy, has been conducted to evaluate its safety and tolerability in healthy adults. Another trial involving the K-ATP channel activator diazoxide (B193173) for major depressive disorder was halted due to intolerability, highlighting the challenges in clinical development.

Therapeutic Applications and Potential Indications

The ability of potassium channel activators to reduce cellular excitability gives them a broad range of potential therapeutic applications. Based on extensive research in the field, some of the key areas include:

Cardiovascular Diseases: Hypertension and angina pectoris are established applications for some KCOs due to their vasodilatory effects. mdpi.com

Neurological Disorders: Epilepsy is a major target, with some activators showing anti-seizure activity. There is also research into their potential for treating pain and neurodegenerative disorders. mdpi.com

Substance Use Disorders: By modulating dopaminergic pathways, KCOs are being investigated as potential treatments for addiction.

Urological Conditions: Overactive bladder and urge urinary incontinence are potential indications due to the relaxant effect on bladder smooth muscle.

The specific indication for "Potassium Channel Activator 1" would depend on the specific potassium channel subtype it targets and its resulting pharmacological profile. Its association with dopaminergic system research suggests potential applications in conditions like Parkinson's disease or substance use disorders. mdpi.com

Research Methodologies for Studying Potassium Channel Activators

Electrophysiological Characterization of Potassium Channel Activator Effects

Electrophysiology remains the gold standard for characterizing the functional consequences of potassium channel activation. These techniques provide direct, real-time measurement of ion flow through channels, offering unparalleled detail on how activators modulate channel behavior. frontiersin.org

The patch-clamp technique, a revolutionary tool in ion channel research, allows for the study of ionic currents in individual living cells or patches of cell membrane. wikipedia.org It is instrumental in delineating the effects of potassium channel activators.

Single-Channel Recording: To observe the activity of a single ion channel molecule, the cell-attached or excised-patch (inside-out or outside-out) configurations are used. wikipedia.org This high-resolution recording allows researchers to see the discrete openings and closings of a single channel. This approach can reveal how an activator affects the channel's open probability, mean open time, and single-channel conductance, providing deep mechanistic insights that are averaged out in whole-cell recordings. rupress.org

Inside-Out Configuration: In this variation, after forming a seal, the pipette is retracted to excise a patch of membrane, orienting the intracellular surface of the membrane toward the bath solution. wikipedia.orgresearchgate.net This is particularly useful for studying channels that are modulated by intracellular ligands or signaling molecules, as the composition of the solution bathing the intracellular face can be precisely controlled. scite.ai For example, this configuration was used to measure BK channel currents in HEK293 cells to characterize the effects of the activator NS19504 at a specific intracellular calcium concentration. researchgate.net

Both voltage-clamp and current-clamp techniques are essential for a thorough kinetic analysis of potassium channel activators. wikipedia.org

Voltage-Clamp: This method allows the experimenter to control or "clamp" the membrane potential at a set level while recording the ionic current required to maintain that potential. wikipedia.org By applying a series of voltage steps, researchers can construct current-voltage (I-V) relationships and study the voltage-dependence of channel activation and inactivation. rupress.orgjneurosci.org This is crucial for understanding how an activator might alter the voltage-sensing properties of a channel. For example, voltage-clamp protocols are used to generate activation curves which are then fitted with a Boltzmann function to determine the half-maximal activation voltage (V½), a key parameter often shifted by channel activators. nih.govnih.govfrontiersin.org

Current-Clamp: In this mode, the total current flowing across the membrane is controlled, and the resulting changes in membrane potential are measured. wikipedia.org This technique is used to study how channel activators affect a cell's excitability, resting membrane potential, and the shape and frequency of action potentials. For instance, in guinea-pig ventricular cells, current-clamp recordings confirmed that the hERG activator HW-0168 shortened the action potential duration, a key indicator of its effect on cardiac repolarization. nih.gov

Table 1: Comparison of Patch-Clamp Configurations for Studying Potassium Channel Activators
ConfigurationPrimary MeasurementKey AdvantagesExample Application
Whole-CellMacroscopic current from all channels on the cellProvides an overview of the compound's total effect on the cell's conductance; good for initial characterization.Assessing the overall increase in hERG current in HEK293 cells caused by an activator. nih.gov
Single-ChannelCurrent through a single ion channel moleculeAllows detailed analysis of open probability, conductance, and gating kinetics.Determining if an activator increases the time a single Shaker K+ channel stays open. rupress.org
Inside-OutSingle-channel or macroscopic current from an excised patch with the intracellular side exposedEnables precise control of the intracellular environment to study modulation by internal factors (e.g., Ca2+, G-proteins).Studying the activation of BK channels by a compound in the presence of a controlled Ca2+ concentration. researchgate.net

High-Throughput Screening (HTS) Methodologies for Novel Potassium Channel Activator Discovery

The discovery of new chemical entities that can activate potassium channels has been revolutionized by high-throughput screening (HTS) technologies. These methods allow for the rapid testing of vast compound libraries, a critical first step in modern drug discovery. pnas.orgmdpi.com

Ion flux assays are a cornerstone of HTS for potassium channels. metrionbiosciences.com They measure the movement of ions through the channels as an indicator of channel activity. The most common of these is the thallium flux assay. metrionbiosciences.com

This method leverages the fact that most potassium channels are permeable to thallium ions (Tl⁺). thermofisher.com Cells expressing the target potassium channel are loaded with a fluorescent dye that is sensitive to Tl⁺. mdpi.comnih.gov When the channels are open, Tl⁺ flows into the cell down its concentration gradient and binds to the dye, causing a measurable increase in fluorescence. thermofisher.com Activators are identified by their ability to increase this fluorescence signal. This assay is robust, cost-effective, and amenable to the 384-well and 1536-well plate formats used in HTS. pnas.orgthermofisher.com For example, a Tl⁺ flux assay was used to screen a library of 100,000 compounds to identify potential activators of a K2P potassium channel. metrionbiosciences.com While highly effective for primary screening, these assays are considered surrogate measures of channel function, and hits must be confirmed using more direct methods like electrophysiology. metrionbiosciences.commetrionbiosciences.com More recently, thallium-free assays have been developed that use potassium-sensitive fluorescent dyes to measure potassium flux directly, avoiding the toxicity associated with thallium. ionbiosciences.comionbiosciences.com

Beyond thallium flux, other fluorescence-based assays are employed. These can use voltage-sensitive dyes to detect changes in membrane potential caused by potassium channel activation.

To bridge the gap between low-resolution primary HTS and low-throughput manual patch-clamping, automated patch-clamp (APC) platforms have become indispensable. researchgate.net Systems like the QPatch, IonFlux, and SyncroPatch 384PE can perform whole-cell voltage-clamp recordings in a 384-well plate format, dramatically increasing the throughput of electrophysiological studies. metrionbiosciences.comumich.edunih.govsophion.com These platforms are crucial for secondary screening and hit validation, allowing for the rapid generation of dose-response curves and initial mechanistic characterization of compounds identified in primary flux assays. umich.educreative-biolabs.com For example, an APC platform was implemented for a high-throughput screen of over 15,000 compounds to discover novel activators of the large-conductance calcium-activated potassium (BK) channel. umich.edu

Table 2: High-Throughput Screening Methodologies for Potassium Channel Activators
MethodologyPrincipleThroughputPrimary Use Case
Thallium Flux AssayMeasures influx of K⁺ surrogate ion (Tl⁺) via a Tl⁺-sensitive fluorescent dye. thermofisher.comHigh (up to 1,536-well)Primary screening of large compound libraries. metrionbiosciences.commdpi.com
Automated Patch Clamp (APC)Automated whole-cell electrophysiology in multi-well plates. umich.edunih.govMedium to High (96- or 384-well)Hit validation, dose-response analysis, and secondary screening. umich.educreative-biolabs.com
Direct Potassium Flux AssayMeasures K⁺ flux directly using a potassium-sensitive fluorescent dye. ionbiosciences.comHighPrimary screening (Thallium-free alternative). ionbiosciences.com

In Vitro Cellular and Tissue Models for Potassium Channel Activator Research

The selection of an appropriate cellular or tissue model is critical for the relevance of research findings. A variety of in vitro systems are used to study potassium channel activators.

The most common models are recombinant cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been engineered to stably or transiently express a specific potassium channel subtype of interest. nih.govcreative-biolabs.com These systems provide a controlled background with minimal interference from other native ion channels, making them ideal for isolating the effects of a compound on a single target. creative-biolabs.com

To study activators in a more physiologically relevant context, researchers use primary cultured cells or cell lines derived from specific tissues, such as neurons, cardiomyocytes, or cancer cells. nih.govrupress.orgnih.gov These cells endogenously express the channel and its associated regulatory proteins. For example, the antineoplastic effects of the Kv11.1 activator NS1643 were studied in triple-negative breast cancer (TNBC) cell lines in vitro. nih.gov

Furthermore, tissue slices, particularly from the brain or heart, can be used for patch-clamp recordings in a setting that preserves the local cellular architecture and synaptic connections. physiology.org More advanced models include human neural progenitor cells, which can be used to study the role of potassium channels in development and differentiation. plos.org Recently, CRISPR-activation (CRISPRa) screening has been used to identify potassium channel genes that confer resistance to toxins, creating novel cell line models for further study. nih.gov

Recombinant Expression Systems (e.g., Xenopus Laevis Oocytes, Mammalian Cell Lines)

Recombinant expression systems are fundamental tools for the detailed characterization of how potassium channel activators interact with specific channel subtypes. These systems allow for the expression of a single type of potassium channel in a controlled environment, free from the complexities of native cells.

Xenopus laevis oocytes are a widely used expression system. By injecting cRNA encoding a specific potassium channel subunit into the oocyte, researchers can create a high-density population of that channel on the oocyte's membrane. This allows for robust electrophysiological recordings to measure the effects of potassium channel activators on channel gating and kinetics.

Mammalian cell lines , such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, are another cornerstone of potassium channel activator research. These cells can be transiently or stably transfected to express specific potassium channel subunits. Their use in patch-clamp electrophysiology and fluorescence-based assays enables the precise determination of a compound's potency and selectivity. For instance, a study utilized such a system to characterize a novel, potent, and chemically stable neuronal Kv7 channel activator, highlighting its potential as a lead compound for treating hyperexcitability diseases. acs.org

Expression System Potassium Channel Studied Key Findings Reference
Mammalian Cell LinesNeuronal Kv7 ChannelsCharacterization of a potent and photochemically stable activator with higher brain/plasma distribution ratio compared to retigabine. acs.org

Primary Cell Cultures (e.g., Neurons, Vascular Smooth Muscle Cells, Endothelial Cells)

Primary cell cultures provide a more physiologically relevant context for studying the effects of potassium channel activators compared to recombinant systems. These cultures are established directly from animal tissues and retain many of the characteristics of their in vivo counterparts.

Neuronal cultures , often derived from embryonic mouse or rat brains, are invaluable for investigating the effects of potassium channel activators on neuronal excitability. researchgate.netpnas.org Studies have used these cultures to demonstrate that activators can reduce neuronal firing rates and have neuroprotective effects. researchgate.netnih.gov For example, the KATP channel opener cromakalim (B1669624) was shown to confer tolerance against chemical ischemia in primary rat neuronal cultures. nih.gov Another study demonstrated that the neurotrophins NT-3 and NGF can activate large-conductance Ca2+-activated K+ (BK) channels in cultured cortical neurons. pnas.org

Vascular smooth muscle cells (VSMCs) are crucial for studying the vasodilatory effects of potassium channel activators. nih.govresearchgate.netnih.govjst.go.jp The opening of potassium channels in VSMCs leads to hyperpolarization, which in turn causes relaxation of the muscle and dilation of blood vessels. nih.govresearchgate.net Different types of potassium channels, including Ca2+-activated K+ channels (KCa), voltage-gated K+ channels (KV), and ATP-sensitive K+ channels (KATP), are expressed in VSMCs and are targets for activators. researchgate.netnih.govjst.go.jp

Endothelial cells , which line the interior surface of blood vessels, also play a role in the vascular response to potassium channel activators. The activation of KATP channels in endothelial cells can lead to hyperpolarization and may contribute to vasodilation. physiology.org

Primary Cell Culture Potassium Channel Activator Studied Key Findings Reference
Rat Neuronal CulturesCromakalimConferred tolerance against chemical ischemia-induced cell injury. nih.gov
Mouse Cortical NeuronsNeurotrophin-3 (NT-3), Nerve Growth Factor (NGF)Activated large-conductance Ca2+-activated K+ (BK) channels. pnas.org
Vascular Smooth Muscle CellsVariousActivation leads to hyperpolarization and vasodilation. nih.govresearchgate.net
Endothelial CellsTempolActivation of KATP channels contributes to vasodilation. physiology.org

Acute Tissue Slice Models (e.g., Hippocampal Slices)

Acute tissue slice models, particularly those of the hippocampus, offer a more integrated system for studying the effects of potassium channel activators within a preserved neural circuit. nih.govahajournals.orgplos.orgplos.org These slices maintain the cellular architecture and synaptic connections of the original tissue, allowing for the investigation of network-level phenomena.

Hippocampal slices have been instrumental in demonstrating the potential of potassium channel activators to counteract neuronal hyperexcitability. For instance, the K+ channel activators diazoxide (B193173) and cromakalim were investigated for their effects on epileptiform activity in rat hippocampal slices. nih.gov Other studies have shown that potassium channel agonists can block ischemia-induced glutamate (B1630785) release and prevent neuronal death in this model. ahajournals.orgplos.org The activation of astrocytic mitochondrial ATP-sensitive potassium channels has also been shown to increase electrical coupling between hippocampal astrocytes in rat brain slices. plos.org

Tissue Slice Model Potassium Channel Activator Studied Key Findings Reference
Rat Hippocampal SlicesDiazoxide, CromakalimInvestigated for effects on 4-aminopyridine-induced epileptiform activity. nih.gov
Rat Hippocampal SlicesK+ channel agonistsBlocked ischemia-induced glutamate release. ahajournals.org
Mouse Hippocampal SlicesDiazoxideActivation of mitochondrial KATP channels suppressed the drastic increase in synaptic glutamate release after an ischemic insult. plos.org
Rat Brain SlicesDiazoxideActivation of astrocytic mitochondrial KATP channels increased electrical coupling between astrocytes. plos.org

Organotypic Culture Systems (e.g., Rectal Biopsies)

Organotypic culture systems maintain the three-dimensional structure and cellular diversity of a tissue, providing a powerful ex vivo platform for studying the effects of drugs in a human context. Rectal biopsies are a notable example, particularly in the study of cystic fibrosis (CF).

In CF, the function of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel is impaired. Research has shown that the K+ channel opener 1-ethyl-2-benzimidazolone (1-EBIO) can potentiate the function of mutant CFTR in rectal biopsies from CF patients. nih.govplos.orgnih.gov By activating basolateral potassium channels, 1-EBIO increases the driving force for chloride secretion through the remaining functional CFTR channels. nih.gov This demonstrates the utility of organotypic cultures in assessing the therapeutic potential of potassium channel activators for specific diseases.

Organotypic Culture Potassium Channel Activator Disease Context Key Findings Reference
Human Rectal Biopsies1-ethyl-2-benzimidazolone (1-EBIO)Cystic FibrosisPotentiated residual CFTR-mediated chloride secretion by activating basolateral KCNN4 K+ channels. nih.govplos.org

In Vivo Animal Models for Efficacy and Mechanism of Action Studies

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and mechanism of action of potassium channel activators in a whole-organism context. These models allow for the investigation of complex physiological and pathological processes that cannot be fully replicated in vitro.

Rodent Models of Neurological Disorders (e.g., Seizure Models, Alzheimer's Disease Models, Pain Models)

Rodent models of neurological disorders have been instrumental in demonstrating the therapeutic potential of potassium channel activators.

Seizure Models: The ability of potassium channel activators to reduce neuronal hyperexcitability makes them promising candidates for antiepileptic drugs. acs.org In acute seizure models in mice, a novel Kv7 channel activator showed more potent and effective anticonvulsant effects compared to retigabine. acs.org Another compound, GiGA1, a GIRK1-selective activator, demonstrated an antiseizure effect in an acute epilepsy mouse model. news-medical.netcureepilepsy.orgeurekalert.org Studies in rats with penicillin-induced epilepsy have shown that the KATP channel activator pinacidil (B1677893) decreases spike-wave frequency. journalagent.com

Alzheimer's Disease Models: Emerging evidence suggests that potassium channel activators may have a role in treating Alzheimer's disease (AD). In a mouse model of AD, activation of the TREK-1 potassium channel improved cognitive deficits by modulating glutamate metabolism. nih.gov The KATP channel activator diazoxide has been shown to ameliorate amyloid-β and tau pathologies and improve memory in the 3xTgAD mouse model of AD. nih.gov These findings point to the neuroprotective potential of these compounds in neurodegenerative diseases. plos.orgwikipedia.org

Pain Models: Potassium channels are expressed at multiple levels of the pain pathway, and their activation can modulate nociceptive transmission. nih.govfrontiersin.org Systematic reviews of preclinical studies have concluded that KATP channel openers can attenuate induced pain in various animal models. nih.govfrontiersin.org Downregulation of certain potassium channels has been observed in models of chronic pain, and peripherally applied potassium channel openers have been shown to decrease dorsal root ganglion excitability. nih.govscispace.combohrium.com

Neurological Disorder Model Potassium Channel Activator Key Findings Reference
Mouse Seizure ModelNovel Kv7 activatorMore potent and effective anticonvulsant effects than retigabine. acs.org
Mouse Seizure ModelGiGA1 (GIRK1 activator)Produced an antiseizure effect. news-medical.netcureepilepsy.org
Rat Epilepsy ModelPinacidil (KATP activator)Decreased spike-wave frequency of epileptiform activity. journalagent.com
Mouse Alzheimer's Disease ModelTREK-1 channel activatorImproved cognitive deficits by modulating glutamate metabolism. nih.gov
Mouse Alzheimer's Disease ModelDiazoxide (KATP activator)Ameliorated amyloid-β and tau pathologies and improved memory. nih.gov
Various Pain ModelsKATP channel openersAttenuated induced pain. nih.govfrontiersin.org

Cardiovascular Disease Models (e.g., Hypertensive Rat Models, Myocardial Ischemia Models)

Potassium channel activators have significant effects on the cardiovascular system, and their therapeutic potential in cardiovascular diseases has been extensively studied in animal models.

Hypertensive Rat Models: In spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension, potassium channel activators have been shown to have antihypertensive effects. physiology.orgahajournals.orgnih.govmdpi.comahajournals.org However, the vasodilator response to some KATP channel activators may be impaired in chronically hypertensive rats. ahajournals.orgahajournals.org The acute antihypertensive action of some compounds in SHRs has been linked to the activation of KATP channels. physiology.org

Myocardial Ischemia Models: Potassium channel activators have demonstrated cardioprotective effects in models of myocardial ischemia and reperfusion. oup.comcdnsciencepub.comahajournals.orgphilippelefevre.comahajournals.org Compounds like nicorandil (B1678753), aprikalim, and bimakalim (B54165) have been shown to reduce myocardial infarct size in dog models of ischemia/reperfusion injury, an effect attributed to the activation of myocardial KATP channels. oup.com The KATP channel opener diazoxide has been found to reduce myocardial stunning in a porcine model of regional and subsequent global ischemia. ahajournals.org These findings suggest that potassium channel activators could be beneficial in protecting the heart from ischemic damage.

Cardiovascular Disease Model Potassium Channel Activator Key Findings Reference
Spontaneously Hypertensive Rats (SHR)Levcromakalim (B1674936), PinacidilCaused a slight and transient impairment of glucose tolerance, likely due to reflex sympathetic activation. nih.gov
Spontaneously Hypertensive Rats (SHR)SKA-31 (KCa2.x/KCa3.1 activator)Potent hypotensive agent. mdpi.com
Hypertensive RatsY-26763 (KATP opener)The increase in cerebral blood flow induced by the activator is impaired. ahajournals.org
Dog Myocardial Ischemia ModelNicorandil, Aprikalim, BimakalimReduced myocardial infarct size. oup.com
Porcine Myocardial Ischemia ModelDiazoxideReduced myocardial stunning. ahajournals.org

Oncological Models (e.g., Xenograft Models of Breast Cancer)

Xenograft models, particularly those for breast cancer, are pivotal in the preclinical evaluation of potassium channel activators as potential anti-cancer agents. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth and metastasis in a living organism.

A notable example involves the investigation of the Kv11.1 (hERG) potassium channel activator, NS1643. nih.govoncotarget.com In a study utilizing a xenograft model of triple-negative breast cancer (TNBC) with MDA-MB-231 cells, treatment with NS1643 led to a significant reduction in tumor volume compared to control groups. oncotarget.com This inhibition of tumor growth was associated with decreased levels of proliferation markers like Ki67 and extracellular signal-related kinase (ERK), alongside an increase in senescence markers. oncotarget.com Furthermore, tumors treated with NS1643 exhibited elevated production of reactive oxygen species (ROS) and increased DNA damage. nih.govoncotarget.com These findings suggest that the antitumor effect of NS1643 is mediated through the induction of a cellular senescence program, a state of irreversible cell cycle arrest. nih.govoncotarget.com

Interestingly, the expression of the KCNH2 gene, which encodes the Kv11.1 channel, has been linked to patient outcomes. High KCNH2 expression is associated with a better prognosis in patients with estrogen receptor (ER)-negative breast cancer. nih.gov This clinical observation is supported by xenograft experiments demonstrating that activation of the Kv11.1 channel primarily impacts the development of metastases in tumors derived from ER-negative breast cancer cell lines. nih.gov Specifically, NS1643 was shown to suppress breast tumor metastasis in vivo by inhibiting the migration of ER-negative breast cancer cells, a process linked to the reversal of the epithelial-to-mesenchymal transition (EMT) phenotype and cancer cell stemness. nih.gov

The fruit fly, Drosophila melanogaster, has also been employed as a complementary in vivo model. In genetically modified Drosophila harboring tumors driven by the oncogene RasV12, dietary administration of NS1643 resulted in smaller tumor growth, indicating a conserved mechanism of action across different species. oncotarget.com

It is important to note that while potassium channels have been implicated in various oncological processes, the majority of research has been conducted using in vitro cell culture systems and xenograft models. rupress.org These models are crucial for initial efficacy studies and for elucidating the mechanisms by which potassium channel activators exert their antitumor effects. rupress.orgsickkids.ca

Table 1: Effects of NS1643 in a Xenograft Model of Triple-Negative Breast Cancer

ParameterObservation in NS1643-Treated TumorsReference
Tumor VolumeSignificantly reduced oncotarget.com
Proliferation Markers (Ki67, ERK)Reduced levels oncotarget.com
Senescence MarkersHigh expression levels nih.govoncotarget.com
Reactive Oxygen Species (ROS)Increased production nih.govoncotarget.com
DNA DamageIncreased nih.govoncotarget.com
MetastasisSuppressed in ER-negative models nih.gov

Genetically Modified Animal Models (e.g., Knockout Mice)

Genetically modified animal models, particularly knockout mice, have been instrumental in dissecting the physiological and pathophysiological roles of specific potassium channels and in understanding the mechanisms of action of potassium channel activators. nih.govahajournals.org These models involve the targeted deletion or alteration of genes encoding potassium channel subunits. nih.govahajournals.org

In the context of cardiovascular research, over 20 mouse models with altered potassium channel expression or function have been generated. nih.govahajournals.org These models have helped to elucidate the roles of specific potassium channel subunits in generating myocardial potassium currents and in controlling cardiac action potentials. nih.govahajournals.org For instance, genetic ablation of the Kir6.2 subunit, a component of the ATP-sensitive potassium (KATP) channel, in mice (Kir6.2−/−) resulted in poor cardiac functional recovery after exercise or ischemia-reperfusion injury, highlighting the cardioprotective role of these channels. ahajournals.org Conversely, transgenic mice expressing gain-of-function Kir6.1 subunits in smooth muscle exhibit hypotension, confirming the role of this channel in blood pressure regulation. ahajournals.org

The therapeutic potential of KATP channel openers has been investigated in a cardiac-specific LKB1 knockout mouse model of atrial fibrillation (AF). ahajournals.org In this model, treatment with the KATP channel activators nicorandil and diazoxide significantly reduced the incidence of spontaneous AF. ahajournals.org Furthermore, a study on the effects of diazoxide on intraocular pressure found that the drug was effective in wild-type mice but had no effect in Kir6.2 knockout mice, confirming the target of the drug. arvojournals.org

In the field of neuroscience, knockout mouse models have been crucial for understanding the role of potassium channels in neurological disorders like epilepsy. frontiersin.org For example, homozygous Kv2.1 knockout mice show a reduced seizure threshold, supporting the link between mutations in the KCNB1 gene (which encodes Kv2.1) and loss of channel function. frontiersin.org Similarly, studies in Fmr1 knockout mice, an animal model of Fragile X syndrome, have investigated the effects of the potassium channel activator BMS-204352 on social behavior deficits. tulane.edu

The use of genetically modified mice has also shed light on the function of BK (large conductance Ca2+-activated K+) channels. KCNMA1 knockout mice, lacking the BK channel α-subunit, exhibit impaired motor coordination and ataxia, a phenotype that is replicated in transgenic mice with Purkinje cell-specific deletion of BK channels. nih.gov These models underscore the importance of BK channels in cerebellar function. nih.gov

Table 2: Examples of Genetically Modified Mouse Models in Potassium Channel Research

ModelGenetic ModificationKey FindingReference
Cardiac LKB1 KnockoutCardiac-specific deletion of LKB1KATP activators (nicorandil, diazoxide) reduce atrial fibrillation incidence. ahajournals.org
Kir6.2 KnockoutDeletion of the Kir6.2 subunitNo reduction in intraocular pressure with diazoxide, confirming KATP channel target. arvojournals.org
Kv2.1 KnockoutDeletion of the Kv2.1 subunitReduced seizure threshold, linking KCNB1 mutations to epilepsy. frontiersin.org
KCNMA1 KnockoutDeletion of the BK channel α-subunitImpaired motor coordination and ataxia, highlighting the role of BK channels in the cerebellum. nih.gov

Neurobehavioral, Physiological, and Histopathological Assessments

The evaluation of potassium channel activators in preclinical models involves a comprehensive array of assessments to determine their effects on behavior, organ function, and tissue structure.

Neurobehavioral Assessments: These are critical for compounds targeting the central nervous system. For instance, in the Fmr1 knockout mouse model of Fragile X syndrome, the potassium channel activator BMS-204352 was assessed for its ability to correct abnormal social behaviors. tulane.edu A three-chamber test was used to measure social approach and social novelty, revealing that while the compound did not affect social approach, it did correct impairments in social novelty. tulane.edu In studies of epilepsy, animal models are used to observe both spontaneous and induced seizures to understand the mechanisms of the disease and to test potential treatments. frontiersin.org

Physiological Assessments: These assessments are broad and depend on the therapeutic target of the potassium channel activator. In cardiovascular research, physiological measurements are key. For example, in a mouse model of atrial fibrillation, electrophysiological properties of the atria were analyzed to determine the effects of KATP channel openers. ahajournals.org In studies of hypertension, blood pressure is a primary endpoint. nih.gov The effects of potassium channel activators on smooth muscle relaxation are often studied in isolated tissue preparations, such as precontracted rat detrusor strips for compounds targeting overactive bladder. acs.org

Histopathological Assessments: Following in vivo studies, tissues are often examined to identify any structural changes. For example, after treating mice with KATP channel openers to lower intraocular pressure, post-treatment histology of the eyes was examined by light and transmission electron microscopy to ensure no morphological abnormalities were induced. arvojournals.org In oncological studies, tumors from xenograft models are analyzed for markers of proliferation, senescence, and apoptosis to understand the mechanism of action of the anticancer agent. oncotarget.com

Molecular, Biochemical, and Structural Biology Approaches

Structure-Activity Relationship (SAR) Analysis and Medicinal Chemistry Optimization

Structure-activity relationship (SAR) analysis is a fundamental process in medicinal chemistry aimed at understanding how the chemical structure of a compound influences its biological activity. tandfonline.comnih.gov This knowledge is then used to guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

In the development of potassium channel activators, SAR studies have been crucial. For example, in the search for potent and selective activators of G protein-gated inwardly rectifying potassium (GIRK)1/2 channels, a series of ether derivatives were explored. nih.gov By systematically modifying different parts of the molecule, researchers aimed to improve potency against GIRK1/2 while enhancing selectivity over the related GIRK1/4 channels, which are expressed in atrial myocytes and could lead to arrhythmias if activated. nih.gov This work led to the identification of a 4,4-difluorocyclohexylpyrazole moiety that conferred improved potency and selectivity. nih.gov

Similarly, a quantitative SAR (QSAR) study was conducted on a series of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides, which are KATP channel openers. tandfonline.com This analysis aimed to provide a rationale for drug design beyond simple trial-and-error, concluding that less hydrophobic and less bulky substituents at specific positions were advantageous for enhancing the inhibitory action on rat pancreatic islets. tandfonline.com

The optimization of pyrazolo[1,5-a]pyrimidin-7(4H)-ones (PPOs) as novel activators of KCNQ2/3 potassium channels also relied heavily on SAR. ebi.ac.uk High-throughput screening identified the initial PPO scaffold, and subsequent SAR-guided modifications led to the identification of a potent and selective KCNQ2/3 opener. ebi.ac.uk

The design of bladder-selective potassium channel openers for the treatment of urge urinary incontinence provides another example. acs.org A novel series of benzylamino cyclobutenediones was synthesized and evaluated. SAR studies revealed that specific substitutions on the benzylamine (B48309) moiety and the alkylamino substituent were critical for in vitro potency and in vivo efficacy. acs.org

Table 3: Key Findings from SAR Studies of Potassium Channel Activators

Compound ClassTarget ChannelKey SAR FindingReference
Ether DerivativesGIRK1/2A 4,4-difluorocyclohexylpyrazole moiety improved potency and selectivity. nih.gov
3-Alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxidesKATPLess hydrophobic and less bulky substituents at specific positions enhanced activity. tandfonline.com
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (PPOs)KCNQ2/3SAR-guided optimization led to a potent and selective opener. ebi.ac.uk
Benzylamino CyclobutenedionesBladder K+ ChannelsSpecific substitutions on the benzylamine and alkylamino groups were crucial for activity. acs.org

Site-Directed Mutagenesis and Chimeric Channel Construction

Site-directed mutagenesis and the construction of chimeric channels are powerful techniques used to investigate the structure-function relationships of ion channels and to pinpoint the binding sites of channel-modulating compounds. nih.govescholarship.org

Site-directed mutagenesis involves the targeted alteration of specific amino acids in the channel protein. This allows researchers to assess the contribution of individual residues to channel function or drug interaction. For example, alanine-scanning mutagenesis of the S5 and S6 domains of the KCNQ1 channel was used to identify the binding site for the benzodiazepine (B76468) activator R-L3. ahajournals.org The study found that R-L3 interacts with specific residues in these transmembrane domains. ahajournals.org In another study, site-directed mutagenesis of a synthetic minK gene, which encodes a small protein that forms a potassium channel, identified residues in the hydrophobic region that influence ion selectivity and open-channel block. escholarship.org

Unnatural amino acid mutagenesis is a more advanced technique that allows for the incorporation of amino acids with novel side chains into the channel protein. nih.gov This method has been used to study the pharmacology of KCNQ channel openers in Xenopus laevis oocytes, providing detailed insights into drug-channel interactions. nih.gov

Chimeric channel construction involves swapping domains between different but related ion channels. rupress.org This approach is useful for identifying the regions of a channel that are responsible for specific functional properties or for conferring sensitivity to a particular drug. For instance, to understand the role of the S4 segment in the voltage-dependent gating of the Shaker potassium channel, chimeras were constructed by inserting S4 segments from other potassium channels into a Shaker background. rupress.org Similarly, to identify the molecular determinant of the modulatory effects of the Kv2.3 subunit on Kv2.1 channels, chimeric proteins were created by swapping regions between the two subunits. us.es This study identified a 59-amino-acid region in the N-terminus of Kv2.3 as the major structural element responsible for its regulatory function. us.es

These molecular biology techniques are often combined with electrophysiological recordings to assess the functional consequences of the introduced mutations or domain swaps.

Computational Modeling and Molecular Dynamics Simulations of Activator-Channel Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the complex interactions between potassium channel activators and their target channels at an atomic level. frontiersin.orgnih.govresearchgate.net These methods complement experimental approaches by providing dynamic insights into binding mechanisms and the conformational changes that lead to channel activation. nih.gov

Computational modeling is often used to predict the binding sites of small molecules on the channel protein. nih.gov For example, in silico docking experiments were performed on a model of the IKs channel (composed of KCNQ1 and KCNE1 subunits) to visualize potential binding sites for activators like mefenamic acid. elifesciences.org These models are often based on cryo-electron microscopy (cryo-EM) structures of related channels. elifesciences.org Computational modeling was also used to hypothesize the existence of steroid-sensing areas in the transmembrane domain of the BK channel accessory β1 subunit, which was later confirmed by mutagenesis studies. pnas.org

Molecular dynamics (MD) simulations provide a dynamic view of the channel and its interaction with activators over time. nih.govnih.govfrontiersin.org These simulations can reveal how the binding of an activator induces conformational changes in the channel that lead to the opening of the pore. nih.gov For instance, MD simulations of the prokaryotic potassium channel MthK have been used to study ion permeation and the coupling between the activation gate and the selectivity filter. nih.govfrontiersin.org

In the study of the cardiac hERG channel, an integrated approach combining docking, MD simulations, and network analysis was used to elucidate the action mechanism of the activator RPR260243. acs.org MD simulations have also been employed to understand the gating kinetics of the hERG channel and how it is modulated by small molecules. frontiersin.org Furthermore, a computational model of the large conductance voltage and calcium-activated potassium (BK) channel was developed to simulate the effects of BK channel openers like mallotoxin and NS19504. nih.gov

These computational approaches are not only crucial for understanding the mechanisms of action of known activators but also for the rational design of new and more effective potassium channel modulators. nih.gov

Gene Expression and Protein Analysis (e.g., siRNA, qPCR, Western Blotting, Immunohistochemistry)

To fully understand the mechanisms of potassium channel activators, it is essential to investigate their effects on the expression of the channel's constituent genes and the subsequent protein levels. A variety of powerful molecular biology techniques are employed for this purpose, allowing researchers to quantify changes in messenger RNA (mRNA) transcripts and the abundance and location of the channel proteins themselves. These methods include gene silencing with small interfering RNA (siRNA), quantitative polymerase chain reaction (qPCR) for mRNA quantification, Western blotting for protein quantification, and immunohistochemistry for protein localization within tissues.

Small Interfering RNA (siRNA)

Small interfering RNA (siRNA) is a powerful tool for post-transcriptional gene silencing. By introducing siRNA molecules designed to be complementary to a specific mRNA sequence, researchers can trigger the degradation of that mRNA, effectively reducing or "knocking down" the expression of the target protein. This technique is invaluable for establishing a direct link between a specific potassium channel subunit and a cellular function or the effect of a compound.

In the study of potassium channels, siRNA has been used to validate the role of specific subunits in neuronal excitability and to confirm that the effects of certain pharmacological agents are channel-dependent. For instance, a 48-hour treatment of rat sensory neurons with siRNA targeted to the Kv1.1 channel reduced the expression of the channel protein by approximately 60%, as measured by Western blots. nih.govphysiology.org This loss of functional protein mimicked the effects of the selective Kv1.1 blocker, dendrotoxin-K, confirming the channel's critical role in regulating action potential firing. nih.govphysiology.org Similarly, siRNA has been used to effectively silence the cardiac potassium channel Kv4.3 in a Chinese hamster ovary (CHO) cell expression system, resulting in a significant reduction of Kv4.3 mRNA and protein, and an 80% decrease in the associated transient outward current (Ito). researchgate.net

Further studies have demonstrated the specificity and utility of siRNA in various cell types. In human colon cancer (HCT15) and lung cancer (A549) cells, siRNA targeting Kv9.3 led to a significant decrease in its mRNA levels. researchgate.net Researchers have also developed sophisticated delivery methods, such as conjugating siRNA to ligands like sertraline (B1200038) or reboxetine, to achieve cell-specific knockdown of the TASK3 potassium channel in serotonin (B10506) and norepinephrine (B1679862) neurons, respectively. nih.gov This approach confirmed reductions in both TASK3 mRNA and protein levels in the targeted brainstem regions. nih.gov

Target ChannelCell/Tissue TypeObserved EffectReference
Kv1.1Rat Sensory Neurons~60% reduction in protein expression. nih.govphysiology.org
Kv4.3CHO CellsSignificant reduction of mRNA and protein; 80% reduction in transient outward current (Ito). researchgate.net
Kv9.3HCT15 and A549 Cancer CellsSignificant decrease in mRNA levels. researchgate.net
TASK3Mouse Serotonin and Norepinephrine NeuronsReduced mRNA and protein levels in targeted brainstem regions. nih.gov

Quantitative Polymerase Chain Reaction (qPCR)

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is the gold standard for measuring the abundance of specific mRNA transcripts in a sample. This technique allows for the precise quantification of gene expression, providing critical data on how potassium channel activators or other stimuli regulate the transcription of channel subunit genes.

Studies have used qPCR to map the expression of potassium channels in various tissues and to analyze changes under different conditions. For example, qPCR was used to determine that KCNQ4 is expressed in all human arteries assessed, with variable contributions from KCNQ1, KCNQ3, and KCNQ5, while KCNQ2 was not detected. nih.gov In the context of stem cell biology, qPCR has been employed to track the expression of small-conductance calcium-activated potassium (SK) channels (specifically SK1, SK2, SK3, and SK4) during the differentiation of embryonic stem cells. ahajournals.org Activation of these channels with the activator EBIO was shown to upregulate the expression of cardiac-specific genes like Nkx2.5 and Myh6, as well as pacemaker marker genes such as Hcn4. ahajournals.org

Furthermore, qPCR is often used to verify results from broader gene expression analyses, such as RNA-sequencing. In a study on synovial fibroblasts, qPCR confirmed that treatment with pro-inflammatory cytokines led to an upregulation of Kcnma1 and a downregulation of Kcna6 and Kcnc2. nih.gov These findings highlight how inflammatory conditions can alter the gene expression profile of potassium channels. nih.gov

Target Gene(s)Tissue/Cell TypeKey FindingReference
KCNQ1, KCNQ2, KCNQ3, KCNQ4, KCNQ5Human ArteriesKCNQ4 was consistently expressed; KCNQ1, 3, and 5 showed variable expression; KCNQ2 was not detected. nih.gov
Nkx2.5, Myh6, Hcn4Differentiating Embryonic Stem CellsUpregulated upon treatment with SK channel activator EBIO. ahajournals.org
Kcnma1, Kcna6, Kcnc2Rat Synovial FibroblastsCytokine treatment increased Kcnma1 expression and decreased Kcna6 and Kcnc2 expression. nih.gov
Various Potassium ChannelsHuman Atrial AppendagesPersistent atrial fibrillation was associated with reduced mRNA levels of several potassium channels. jacc.org

Western Blotting

Western blotting, or immunoblotting, is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This method provides crucial information about the amount of potassium channel protein present in a cell or tissue, complementing mRNA data from qPCR.

Western blotting is frequently used to confirm the efficacy of siRNA-mediated knockdown, as seen in the studies of Kv1.1, where it quantified the reduction in protein levels. nih.govphysiology.org It is also essential for studying changes in protein expression in disease states. For instance, in patients with persistent atrial fibrillation, Western blot analysis revealed significant reductions in the protein levels of Kv4.3, Kv1.5, and Kir3.1 in atrial tissue, whereas in paroxysmal atrial fibrillation, these reductions were observed predominantly at the protein level and not the mRNA level, suggesting post-transcriptional regulation. jacc.org

The specificity of antibodies is critical for this technique. Commercially available and custom-developed antibodies allow for the detection of specific channel subunits, such as the ~125 kDa Kv2.2 subunit in rat brain homogenates. rndsystems.comantibodiesinc.com This enables researchers to investigate the expression of individual components of heteromeric channel complexes.

Immunohistochemistry (IHC)

Immunohistochemistry is a powerful technique that allows for the visualization of the location and distribution of specific proteins within the context of an intact tissue. By using antibodies that bind to the target potassium channel, researchers can determine which cell types express the channel and where it is localized within the cell (e.g., in the axon, soma, or cell membrane).

IHC studies have provided significant insights into the roles of potassium channels in development and tissue function. For example, analysis of KCNQ2 and KCNQ3 channels in the developing mouse brain revealed widespread staining in regions like the hippocampus, cortex, and thalamus. nih.govnih.gov Importantly, the staining pattern for KCNQ2 shifted from a more somatic to a predominantly axonal pattern during development, which may relate to the age-dependent nature of certain neonatal seizure disorders. nih.govnih.gov In vascular research, IHC was used to show that Kv7 channel proteins were present in the smooth muscle layer of human arteries, corroborating mRNA findings and supporting their role in regulating vascular tone. nih.gov High-resolution imaging can further detail the subcellular localization, such as the positive staining of the Kv1.1 channel in the hippocampus of rats. abcam.com

Together, these methodologies for analyzing gene and protein expression provide a comprehensive picture of how potassium channel activators and various physiological or pathological stimuli affect the fundamental biology of these crucial ion channels, from transcription to the final localization of the functional protein.

Compound and Protein List

NameType
Dendrotoxin-KPotassium Channel Blocker
EBIO (1-ethyl-2-benzimidazolinone)Potassium Channel Activator
Kv1.1, Kv1.5, Kv2.2, Kv4.3, Kv9.3Voltage-gated Potassium Channel Subunit
KCNQ1, KCNQ2, KCNQ3, KCNQ4, KCNQ5Gene encoding Kv7 channel subunits
Kir3.1G-protein-coupled Inwardly-rectifying Potassium Channel Subunit
TASK3Two-pore Domain Potassium Channel Subunit
SK1, SK2, SK3, SK4Small-conductance Calcium-activated Potassium Channel Subunit
Kcnma1, Kcna6, Kcnc2Gene encoding potassium channel subunits
Nkx2.5, Myh6, Hcn4Cardiac-specific and Pacemaker Genes
ReboxetineNorepinephrine Reuptake Inhibitor
SertralineSelective Serotonin Reuptake Inhibitor
TNFαCytokine (Tumor Necrosis Factor-alpha)
IL1βCytokine (Interleukin-1 beta)

Therapeutic Research Areas and Pathophysiological Roles of Potassium Channel Activators

Neurological System Research and Applications

Epilepsy and Seizure Disorders

Dysfunction of the Kv1.1 channel is associated with epilepsy. uaeu.ac.ae Loss-of-function mutations in the KCNA1 gene can lead to increased neuronal excitability, contributing to seizure susceptibility. michaeljfox.orgmdpi.com The kcna1-null mouse is considered a model for sudden unexpected death in epilepsy (SUDEP). uaeu.ac.aemichaeljfox.org Research into Kv1.1 activators aims to dampen this hyperexcitability and thereby reduce seizure activity.

Recent studies have identified compounds that act as Kv1.1 activators and show potential for seizure control. One such compound is niflumic acid (NFA), a prescribed analgesic and anti-inflammatory drug. pnas.orgnih.gov NFA has been shown to potentiate the activity of Kv1.1 channels by increasing their open probability and shifting the voltage dependence of their activation. pnas.orgpnas.orgnih.gov This enhancement of Kv1.1 function can help to counteract the deficits caused by loss-of-function mutations. In rodent models of focal refractory epilepsy, up-regulation of Kv1.1 channels through genetic manipulation has been shown to reduce seizure frequency, supporting the therapeutic concept of enhancing Kv1.1 activity. nih.gov

Another recently identified Kv1.1 activator is pisiferic acid, a metabolite from the conifer tree Chamaecyparis pisifera. nih.gov This natural product has been found to restore function in mutant Kv1.1 channels associated with epilepsy and episodic ataxia. nih.gov It works by binding to the channel's voltage-sensing domain, effectively mimicking membrane depolarization to activate the channel. nih.gov

The table below summarizes key research findings on Kv1.1 activators in the context of epilepsy research.

CompoundModel SystemKey Findings
Niflumic Acid (NFA) Mouse model of Episodic Ataxia Type 1 (EA1) with epilepsyAmeliorated motor performance and restored cerebellar synaptic transmission, suggesting potential to reduce neuronal hyperexcitability underlying seizures. pnas.orgpnas.orgnih.gov
Pisiferic Acid Mouse model of EA1 (Kv1.1E283K/+)Restored wild-type function in the animal model and in 12 different EA1-linked mutant Kv1.1 channels in vitro. nih.gov
Genetic Upregulation Rat model of focal neocortical epilepsyLentiviral vector-mediated expression of Kv1.1 in excitatory neurons reduced seizures. nih.gov
CRISPRa Technology Mouse model of chronic temporal lobe epilepsyCRISPRa-mediated upregulation of endogenous kcna1 expression decreased spontaneous generalized tonic-clonic seizures. mdpi.com

Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)

The role of Kv1.1 channel activators in neurodegenerative diseases like Alzheimer's and Parkinson's is not as well-defined as in epilepsy. However, some research suggests a potential link. In the context of Alzheimer's disease, the amyloid-beta (Aβ) peptide has been shown to inhibit Kv1.1/1.2 channels. nih.gov This inhibition could lead to prolonged action potentials and increased calcium influx, potentially causing synaptic dysfunction and neurotoxicity. nih.gov This finding implies that activating Kv1.1 channels could theoretically offer a neuroprotective effect, although direct studies on Kv1.1 activators in Alzheimer's models are currently lacking in the available research. Other research in Alzheimer's disease has focused on the role of a different potassium channel, Kv1.3, which is upregulated in activated microglia near amyloid plaques; in this context, blockers of Kv1.3 are being investigated to reduce neuroinflammation. pnas.orgfrontiersin.org

In Parkinson's disease, research has largely focused on other types of potassium channels, such as SK channels. nih.gov There is a hypothesis that the Kv1.3 channel is involved in the activation of the NLRP3 inflammasome in the brain's immune cells, contributing to the pathology of Parkinson's disease. michaeljfox.org However, the therapeutic potential of activating, rather than blocking, Kv1 family channels, and specifically Kv1.1, in Parkinson's disease remains an open area of investigation.

Pain and Nociception Management

Research into the use of potassium channel activators for pain management has primarily focused on channels other than Kv1.1. Specifically, activators of Kv7 and ATP-sensitive potassium (K-ATP) channels have shown promise in preclinical models of neuropathic pain. frontiersin.orgnih.govresearchgate.net These channels play a role in dampening the excitability of sensory neurons.

While direct evidence for the efficacy of Kv1.1 activators in pain management is limited, there are indications that the channel is involved in pain pathways. Inhibition of Kv1.1 has been shown to cause severe mechanical allodynia (pain from a non-painful stimulus) in animal models. michaeljfox.org This suggests that a loss of Kv1.1 function contributes to pain states and that, conversely, activating Kv1.1 might have an analgesic effect. Compounds like pimaric acid (PiMA) and dehydroabietic acid (DHAA), which can activate Shaker-type channels (the family to which Kv1.1 belongs), have been shown to reduce the excitability of isolated dorsal root ganglion neurons, where several Kv1 channels are expressed. nih.gov However, these compounds are not selective for Kv1.1 and their potential as pain therapeutics has not been established. nih.gov

Cerebral Ischemia, Stroke, and Traumatic Brain Injury

The role of potassium channels in the brain's response to ischemic injury is complex. Following an ischemic event, there is evidence that Kv1-mediated potassium currents increase in neurons that are resistant to cell death. nih.gov This increase in potassium channel function is thought to be a protective mechanism, as it shortens the duration of action potentials, which could limit toxic calcium influx. nih.gov This suggests that activating Kv1.1 channels could be a beneficial therapeutic strategy. However, direct preclinical studies testing specific Kv1.1 activators in models of stroke or cerebral ischemia are not prominent in the current body of research.

Most of the therapeutic research in this area has concentrated on other potassium channels. For instance, blockers of the KCa3.1 channel have been shown to reduce infarct size and improve neurological outcomes in mouse models of ischemic stroke by reducing neuroinflammation. nih.gov In traumatic brain injury, research has pointed to the involvement of the KCNB1 potassium channel. drugtargetreview.com

Neuropsychiatric Disorders and Cognitive Deficits

The involvement of Kv1.1 channels in cognitive processes is suggested by their high expression in the hippocampus, a brain region critical for learning and memory. mdpi.comnih.gov In some patients, mutations in KCNA1 are associated with learning difficulties. nih.gov Furthermore, in a mouse model of temporal lobe epilepsy, cognitive impairments were rescued by the CRISPRa-mediated up-regulation of Kv1.1 channels in hippocampal neurons. mdpi.com This suggests that enhancing Kv1.1 function could be a viable strategy for addressing cognitive deficits, particularly those associated with epilepsy. However, the broader therapeutic potential of Kv1.1 activators for neuropsychiatric disorders and cognitive deficits not linked to channelopathies remains largely unexplored. Research in neuropsychiatric disorders has often implicated other ion channels, such as calcium channels and other types of potassium channels like KCNQ and HERG1, in the genetic risk for conditions like bipolar disorder and schizophrenia. nih.gov

Channelopathies Affecting Neurological Function (e.g., Episodic Ataxia Type 1)

Episodic Ataxia Type 1 (EA1) is a neurological channelopathy caused by loss-of-function mutations in the KCNA1 gene, which encodes the Kv1.1 potassium channel. pnas.orgnih.gov The disorder is characterized by stress-induced attacks of ataxia (incoordination) and persistent myokymia (muscle twitching). pnas.orgnih.gov Given that the disease stems directly from insufficient Kv1.1 channel function, the use of Kv1.1 activators represents a highly targeted, precision-medicine approach.

Significant research has focused on identifying compounds that can restore the function of mutated Kv1.1 channels. Niflumic acid (NFA) has been identified as a potent activator of Kv1.1 and its closely related channel, Kv1.2. pnas.orgpnas.orgnih.gov It enhances channel activity by shifting the voltage-dependence of activation to more hyperpolarized potentials, meaning the channel opens more easily. pnas.orgnih.gov This action helps to counteract the functional defects caused by many EA1 mutations. pnas.orgnih.gov

More recently, pisiferic acid was discovered to be a potent Kv1.1 activator that rescued the function of 12 out of 12 tested EA1-mutant channels in vitro. nih.gov

The table below details the effects of Kv1.1 activators in preclinical models of EA1.

ActivatorAnimal ModelBiophysical Effect on Kv1.1 ChannelsTherapeutic Effect in Model
Niflumic Acid (NFA) Kv1.1V408A/+ mouse model of EA1Increases open probability; causes a hyperpolarizing shift in voltage-dependence of activation (-10.2 mV shift); slows deactivation and inactivation. pnas.orgnih.govAmeliorated motor performance and restored cerebellar synaptic transmission. pnas.orgnih.govnih.gov
Pisiferic Acid Kv1.1E283K/+ mouse model of EA1Binds to the voltage-sensing domain to activate the channel, mimicking membrane depolarization. nih.govRestored wild-type motor function in the mouse model. nih.gov

These findings highlight the strong potential of Kv1.1 activators as a therapeutic strategy for EA1 and other related channelopathies. pnas.orgnih.gov

Cardiovascular System Research and Applications

In the context of coronary heart disease, Potassium Channel Activator 1 has demonstrated considerable efficacy, particularly in the management of angina pectoris. drugbank.comecrjournal.com Its vasodilatory effect on coronary arteries enhances blood flow to the myocardium, alleviating ischemic conditions that cause angina. nih.govoup.com Clinical studies have shown that this compound is as effective as other established anti-anginal medications in improving exercise tolerance and reducing the frequency of angina attacks. nih.govbmj.com

The compound's nitrate-like properties contribute to the dilation of large coronary arteries, while its K-ATP channel opening activity dilates coronary resistance vessels. karger.combohrium.com This comprehensive vasodilation helps to prevent coronary steal phenomenon, ensuring that blood flow is increased even in stenotic coronary arteries. drugbank.com

In the setting of myocardial infarction, research suggests a cardioprotective role for this compound. nih.gov By mimicking ischemic preconditioning, it helps to protect myocardial cells from ischemic injury. bohrium.comnih.gov This has been observed in studies where its administration before procedures like percutaneous coronary intervention (PCI) was associated with a reduction in myocardial injury and improved outcomes. nih.govoup.com For instance, one study highlighted that pre-treatment with Nicorandil (B1678753) decreased the risk of type 4a myocardial infarction in patients with stable coronary artery disease undergoing PCI. oup.com

This compound contributes to the regulation of vascular tone and has been investigated for its antihypertensive effects. nih.govahajournals.org By activating K-ATP channels in vascular smooth muscle, it causes hyperpolarization and subsequent relaxation of the vessel walls. cvpharmacology.comnih.gov This leads to a reduction in systemic vascular resistance and a decrease in blood pressure. macsenlab.comcvpharmacology.com

A study involving patients with mild to moderate essential hypertension showed that a single oral dose of Nicorandil produced a significant decrease in both systolic and diastolic blood pressure without causing reflex tachycardia. nih.gov The mechanism involves the dilation of peripheral large arteries, leading to an increase in arterial compliance. nih.gov This vasodilatory action on both arterial and venous systems reduces both preload and afterload on the heart, contributing to its blood pressure-lowering effect. ahajournals.org

A significant area of research for this compound is its ability to confer cardioprotection against ischemia-reperfusion (I/R) injury. karger.comnih.gov This type of injury occurs when blood supply is restored to tissue after a period of ischemia, leading to inflammation and oxidative damage.

The cardioprotective effects are partly mediated by the activation of mitochondrial K-ATP channels, which helps to stabilize the mitochondrial membrane and reduce cell death during ischemic events. patsnap.combohrium.com This action mimics the phenomenon of ischemic preconditioning, where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. nih.govbohrium.com

Studies have shown that this compound can reduce the size of a myocardial infarct and improve the recovery of contractile function after an ischemic event. karger.comnih.gov It has been found to attenuate endoplasmic reticulum stress-induced apoptosis, a key mechanism in I/R injury, through the PI3K/Akt signaling pathway. karger.comnih.gov Furthermore, it has been shown to reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of necrotic damage, following I/R. karger.com

The influence of this compound on cardiac arrhythmias and repolarization is complex. By activating K-ATP channels, it can shorten the action potential duration in cardiac muscle. oup.com This effect has been investigated for its potential to suppress certain types of ventricular arrhythmias. nih.gov

Some research suggests that by mitigating the action potential duration, it can regulate the likelihood of premature and delayed afterdepolarizations, which are triggers for malignant ventricular arrhythmias. nih.gov In some clinical cases, it has been reported to terminate ventricular arrhythmias that were unresponsive to other treatments. nih.gov

However, there is also evidence suggesting a potential pro-arrhythmic effect in some contexts. An increase in the activity of ATP-sensitive potassium channels could theoretically reduce the atrial action potential duration, which may contribute to the initiation or perpetuation of atrial fibrillation (AF). nih.gov One population-based study found an association between the use of Nicorandil and an increased risk of AF or atrial flutter. nih.gov

Emerging research indicates that this compound may promote angiogenesis, the formation of new blood vessels. This could be particularly beneficial in the context of chronic ischemia and heart failure.

One study demonstrated that Nicorandil promotes myocardial capillary and arteriolar growth in the failing hearts of hypertensive rats. ahajournals.org This effect on vascular growth may contribute to its long-term cardioprotective benefits. In another study, combined therapy of Nicorandil with bone marrow-derived mesenchymal stem cells resulted in a significant increase in angiogenesis and cell homing in a rat model of heart failure. nih.gov The pro-angiogenic effects appear to be linked to an increase in vascular endothelial growth factor (VEGF). nih.gov

Oncology Research and Applications

The role of potassium channels in cancer biology is an expanding field of research, and activators of these channels are being investigated for their potential as antineoplastic agents. nih.govfrontiersin.org Potassium channels are involved in regulating cell proliferation, apoptosis, and migration in cancer cells. nih.govdovepress.com

Specifically, the activation of certain potassium channels, such as the Kv11.1 (hERG) channel, has been shown to inhibit tumor growth. nih.gov One preclinical study demonstrated that the Kv11.1 activator NS1643 significantly arrested tumor growth in a triple-negative breast cancer xenograft model. nih.gov The proposed mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage and cellular senescence in cancer cells. nih.gov

Furthermore, the activation of Kv11.1 has been shown to inhibit the migration of breast cancer cells by promoting the dephosphorylation of caveolin-1, a key regulator of metastasis. nih.gov These findings suggest that pharmacological activation of specific potassium channels could represent a novel therapeutic strategy for certain types of cancer. nih.govnih.gov

Interactive Data Tables

Table 1: Summary of Cardiovascular Research Findings for this compound (Nicorandil)

Research AreaKey FindingsSupporting Evidence
Coronary Heart Disease Effective in treating angina by dilating coronary arteries and improving blood flow. drugbank.comnih.gov Reduces risk of myocardial injury during PCI. nih.govoup.comEquivalent efficacy to other anti-anginal drugs in clinical trials. nih.govbmj.com
Hypertension Lowers systolic and diastolic blood pressure without reflex tachycardia. nih.govDilation of peripheral arteries increases arterial compliance. nih.gov
Ischemia-Reperfusion Injury Reduces infarct size and improves functional recovery. karger.comnih.gov Mimics ischemic preconditioning. nih.govbohrium.comAttenuates apoptosis and reduces LDH release. karger.com
Cardiac Arrhythmias Potential to suppress some ventricular arrhythmias. nih.gov Possible increased risk of atrial fibrillation. nih.govShortens action potential duration. oup.com
Angiogenesis Promotes myocardial capillary and arteriolar growth. ahajournals.orgIncreases vascular endothelial growth factor (VEGF). nih.gov

Table 2: Summary of Oncology Research Findings for Potassium Channel Activators

Research AreaKey FindingsSupporting Evidence
Tumor Growth Inhibition Activation of Kv11.1 channels can arrest tumor growth. nih.govInduces DNA damage and senescence in cancer cells. nih.gov
Anti-Metastatic Effects Inhibits migration of breast cancer cells. nih.govPromotes dephosphorylation of caveolin-1. nih.gov

Inhibition of Tumor Growth and Metastasis

Potassium (K+) channels are increasingly recognized for their critical role in the biology of cancer. nih.govoncotarget.comnih.gov The pharmacological manipulation of these channels is an emerging therapeutic approach. nih.govoncotarget.com Research indicates that the activation of specific potassium channels can inhibit tumor growth and metastasis. For instance, activators of the Kv11.1 (also known as hERG1) potassium channel have been shown to suppress the metastatic phenotype in triple-negative breast cancer (TNBC). nih.govresearchgate.net

Studies using the Kv11.1 activator NS1643 demonstrated a significant reduction in the metastatic spread of breast tumors in vivo. nih.govresearchgate.net This effect is achieved by inhibiting cell motility and reprogramming the epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.govresearchgate.net The mechanism involves the attenuation of Wnt/β-catenin signaling and the suppression of cancer cell stemness. nih.govresearchgate.net Furthermore, pharmacological activation of Kv11.1 can induce the dephosphorylation of Caveolin-1 (Cav-1), a protein involved in late-stage breast cancer metastasis, thereby inhibiting cancer cell migration. nih.gov These findings suggest that stimulating Kv11.1 channels could be a viable strategy to inhibit tumor growth and metastasis, particularly in estrogen receptor-negative breast cancers. nih.gov

ActivatorChannel TargetCancer ModelEffectMechanism
NS1643Kv11.1Triple-Negative Breast Cancer (TNBC)Inhibition of metastasisAttenuation of Wnt/β-catenin signaling, suppression of cancer cell stemness, inhibition of cell motility. nih.govresearchgate.net
NS1643Kv11.1Breast CancerArrested tumor growthReduced proliferation markers, increased senescence markers, ROS production, DNA damage. nih.govoncotarget.com
VariousKv11.1Colon and Breast CancerInhibition of metastasisArresting cell motility. nih.gov

Induction of Cellular Senescence and Apoptosis in Cancer Cells

A key mechanism by which potassium channel activators inhibit tumor growth is through the induction of cellular senescence, a state of irreversible cell cycle arrest. nih.govnih.gov Studies on breast cancer cells have shown that prolonged stimulation of the hERG1 (Kv11.1) potassium channel with the activator NS1643 inhibits cell proliferation without causing apoptosis (programmed cell death). nih.govnih.govsigmaaldrich.com

This anti-proliferative effect is associated with the activation of a cellular senescence program. nih.govnih.gov Cells treated with NS1643 exhibit a preferential arrest in the G0/G1 phase of the cell cycle, develop a senescence-like phenotype, and show increased protein levels of the tumor suppressors p21 and p16(INK4a). nih.govsigmaaldrich.com The process is also linked to the increased production of reactive oxygen species (ROS) and subsequent DNA damage. nih.govoncotarget.com This suggests that forcing cancer cells into senescence through the hyperstimulation of potassium channels presents a potential therapeutic strategy. nih.govnih.gov Notably, these effects were observed in cancer cells but not in non-transformed breast cells, indicating a potential for selective anti-cancer activity. nih.gov

Targeting Specific Cancer Types (e.g., Breast Cancer, Glioma, Ovarian Cancer)

Breast Cancer: Research has extensively focused on the role of potassium channel activators in breast cancer. The Kv11.1 (hERG1) channel is frequently overexpressed in human breast carcinomas. nih.gov Pharmacological activation of this channel with compounds like NS1643 has been shown to significantly arrest tumor growth in preclinical models of triple-negative breast cancer (TNBC). nih.govoncotarget.com The activation of Kv11.1 channels inhibits proliferation and metastasis by inducing senescence and DNA damage. nih.govoncotarget.comnih.gov High expression of the gene encoding the Kv11.1 channel is associated with a good prognosis in patients with estrogen receptor-negative breast cancer. nih.govresearchgate.net

Glioma: The intermediate conductance Ca2+-activated K+ channel, KCa3.1, is overexpressed in a significant percentage of glioma patients and its presence correlates with poor patient survival. dovepress.com While much of the research has focused on channel blockers to reduce glioma cell motility and proliferation, the specific role of potassium channel activators in glioma is less defined in the available literature. However, the dysregulated expression of various potassium channels, including specific splice isoforms of the BK channel, is correlated with the malignancy grade of glioma, suggesting they are potential therapeutic targets. rupress.org

Ovarian Cancer: In ovarian cancer, the large-conductance Ca2+-activated potassium (BK) channel, KCa1.1, plays a role in promoting cell proliferation and migration. mdpi.com Similar to glioma research, many studies have focused on the therapeutic potential of blocking this channel to induce cell cycle arrest and apoptosis in ovarian cancer cells. mdpi.com While direct studies on potassium channel activators for ovarian cancer treatment are not as prevalent, the established role of these channels in the progression of the disease marks them as important targets for pharmacological modulation. mdpi.com

Gastrointestinal System Research and Applications

Modulation of Gastrointestinal Motility

Potassium channels are fundamental in regulating the function of excitable cells like neurons and smooth muscle cells, which are crucial for gastrointestinal (GI) motility. nih.gov The activation of K+ channels in GI smooth muscle leads to membrane hyperpolarization, which in turn decreases the influx of calcium (Ca2+) through voltage-gated channels, resulting in muscle relaxation. nih.gov

Several types of potassium channels are involved in this regulation. ATP-sensitive potassium (K-ATP) channels, when activated, cause smooth muscle relaxation and can decrease GI motility. jnmjournal.org Conversely, blocking these channels can increase the rhythm of slow waves and enhance contractions. jnmjournal.org Research has also highlighted the importance of voltage-dependent type 7 K+ (Kv7) channels in controlling muscle tone in the stomach and colon. nih.gov Activators of Kv7 channels can produce significant relaxation of gastric and colonic smooth muscle. nih.gov Furthermore, activators of mechano-gated K2P channels, such as TREK-1, have been shown to relax pre-contracted ileum and colon tissues and reduce the amplitude of spontaneous contractions, suggesting their potential as therapeutic targets for motility disorders characterized by hyper-contractility. nih.gov

Channel TypeEffect of ActivationTherapeutic Implication
K-ATPSmooth muscle relaxation, decreased motility. jnmjournal.orgPotential treatment for conditions with GI hyper-motility. jnmjournal.org
Kv7 (KCNQ)Profound relaxation of gastric and colonic smooth muscle. nih.govPotential relief for symptoms in functional dyspepsia and irritable bowel syndrome. nih.gov
K2P (TREK-1)Relaxation of ileum and colon, reduced spontaneous contractions. nih.govPotential treatment for motility disorders arising from hyper-contractility. nih.gov

Respiratory System Research and Applications

Bronchodilatory Effects

The smooth muscle surrounding the airways contains a high density of various potassium channels that are key regulators of membrane potential and muscle tone. atsjournals.org The activation of these channels is a mechanism for inducing bronchodilation. Potassium channel openers (KCOs), such as cromakalim (B1669624) and its active enantiomer BRL 38227 (lemakalim), have been shown to relax airway smooth muscle by opening plasmalemmal K+ channels, likely those sensitive to ATP (K-ATP channels). nih.gov

This relaxation of airway smooth muscle is a potential therapeutic approach for respiratory diseases like asthma. nih.govnih.gov In addition to their direct effects on smooth muscle, KCOs may also act on neuroeffector transmission in the lungs. nih.gov Studies have suggested that KCOs can inhibit bronchoconstriction in vivo. nih.gov Research in human airways has indicated that specific types of potassium channels, namely the charybdotoxin-sensitive, large-conductance Ca2+-activated K+ channels (KCa), are involved in the bronchodilation induced by β-agonists. atsjournals.org While early oral formulations of some KCOs did not show significant clinical benefit in asthma patients, the principle of targeting potassium channels for bronchodilation remains an area of interest in respiratory medicine. nih.gov

Other Physiological and Pathological Contexts

Cystic Fibrosis (e.g., Potentiation of CFTR Function)

In the context of cystic fibrosis (CF), the therapeutic landscape has been revolutionized by the advent of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. cysticfibrosisnewstoday.comcff.org While these agents are primarily designed to correct the function of the defective CFTR protein, a chloride and bicarbonate channel, recent research has unveiled a significant off-target effect: the potentiation of potassium channels. cysticfibrosisnewstoday.comnih.gov Specifically, certain CFTR correctors have been identified as potent activators of the large-conductance calcium-activated potassium channel, known as BKCa (KCa1.1). cysticfibrosisnewstoday.comnih.gov

The BKCa channel plays a critical role in maintaining the hydration of the airway surface liquid, a function it shares with the CFTR channel. cysticfibrosisnewstoday.comnih.gov In cystic fibrosis, the dysfunction of CFTR disrupts this hydration, leading to the thick, sticky mucus characteristic of the disease. cysticfibrosisnewstoday.com Research has shown that some Class 2 (C2) CFTR correctors, such as elexacaftor (B607289) (VX-445) and vanzacaftor (B12423676) (VX-121), directly potentiate BKCa channels. nih.gov This activation induces potassium (K+) secretion across human bronchial epithelial cells, including those with the common F508del CFTR mutation. nih.gov This effect is thought to provide an additional clinical benefit by helping to restore the airway surface liquid volume, complementing the primary correction of CFTR function. cysticfibrosisnewstoday.com

The mechanism involves the direct potentiation of the BKCa channel by these CFTR corrector molecules, an action that is independent of their effect on CFTR itself. nih.gov This was demonstrated in studies where the induced potassium secretion was completely inhibited by BKCa-specific antagonists like paxilline (B40905) and iberiotoxin. nih.gov The discovery suggests that pharmacological activation of BKCa could be a therapeutically beneficial strategy in CF. nih.gov However, because BKCa channels are widely expressed throughout the body, their activation by CFTR correctors may also lead to adverse events in other tissues, such as vasorelaxation (widening of blood vessels) and altered neuronal activity, which have been observed in preclinical studies. cysticfibrosisnewstoday.comnih.gov

Table 1: Research Findings on Potassium Channel Activation in Cystic Fibrosis

Compound Channel Targeted Effect Cell/Tissue Model Key Finding
Elexacaftor (VX-445) BKCa (KCa1.1) Potentiation / Activation Primary Human Bronchial Epithelial Cells (WT and F508del CFTR) Induces potassium secretion, which is inhibited by BKCa antagonists. nih.gov
Vanzacaftor (VX-121) BKCa (KCa1.1) Potentiation / Activation Primary Human Bronchial Epithelial Cells (WT and F508del CFTR) Potently induces potassium secretion, with a faster onset than elexacaftor. nih.gov
Bamocaftor (VX-659) BKCa (KCa1.1) Potentiation / Activation Primary Human Bronchial Epithelial Cells Potentiates potassium secretion via BKCa channels. nih.gov

Metabolic Disorders (e.g., Diabetes-related Complications)

Potassium channels are pivotal in metabolic regulation, and their dysfunction is implicated in diabetes mellitus and its complications. nih.govtandfonline.com ATP-sensitive potassium (KATP) channels, in particular, are fundamental to glucose homeostasis by linking cellular metabolism to the electrical activity of pancreatic β-cells. nih.gov In a healthy individual, rising blood glucose leads to an increased intracellular ATP/ADP ratio, which triggers the closure of KATP channels. nih.govdiabetesjournals.org This closure depolarizes the β-cell membrane, leading to the opening of voltage-gated calcium channels, calcium influx, and subsequent secretion of insulin (B600854). nih.govdiabetesjournals.org

Conversely, the inappropriate activation or "overactivity" of KATP channels can impair insulin secretion. diabetesjournals.orgdrugbank.com Activating mutations in the genes that encode KATP channel subunits (Kir6.2 and SUR1) can disrupt the channel's response to ATP, keeping the channel open even when glucose levels are high. nih.gov This prevents β-cell depolarization and suppresses insulin release, leading to conditions like neonatal diabetes. nih.govdiabetesjournals.org

While channel over-activation is pathogenic, pharmacological KATP channel activators (also known as potassium channel openers) are being explored for therapeutic purposes in type 2 diabetes. nih.govnih.gov The rationale is that in states of insulin resistance and chronic hyperglycemia, β-cells can become over-stimulated and exhausted. nih.govnih.gov KATP channel openers like diazoxide (B193173) can hyperpolarize the β-cell membrane, temporarily reducing insulin secretion. nih.gov This "β-cell rest" is proposed to protect against cellular stress and preserve long-term β-cell function. nih.govnih.gov Studies have shown that diazoxide can have positive effects on β-cell function in certain subgroups of patients with type 2 diabetes. nih.gov

Beyond insulin secretion, potassium channel activators are relevant to diabetes-related vascular complications. nih.govtandfonline.comresearchgate.net In diabetes, the function of potassium channels in vascular smooth muscle and endothelial cells can be impaired, contributing to issues like hypertension and atherosclerosis. tandfonline.comresearchgate.net Research has investigated the use of activators for other types of potassium channels, such as the calcium-activated potassium (KCa) channels, to counteract these complications. For instance, the KCa channel activator SKA-31 has been shown to restore endothelium-dependent vasodilation in animal models of type 2 diabetes, suggesting a potential therapeutic avenue for managing diabetic vascular disease. tandfonline.com

Table 2: Research Findings on Potassium Channel Activators in Metabolic Disorders

Compound / Activator Channel Targeted Pathophysiological Context Investigated Therapeutic Effect Key Research Finding
Diazoxide KATP Type 2 Diabetes β-cell protection Counteracts chronic over-stimulation of β-cells, potentially preserving their function. nih.gov
NN414 KATP Prediabetes / Type 2 Diabetes Inhibition of insulin release Proposed to reduce β-cell workload and prevent long-term functional deterioration. nih.gov
SKA-31 KCa Diabetic Vasculopathy Restoration of vasodilation Confirmed to restore endothelium-dependent vasodilation in animal models of type 2 diabetes. tandfonline.com

Table of Compounds

Compound Name
Bamocaftor (VX-659)
Diazoxide
Elexacaftor (VX-445)
Iberiotoxin
Ivacaftor (VX-770)
Nicorandil
NN414
Paxilline
SKA-31

Preclinical and Translational Development of Potassium Channel Activators

Comprehensive Preclinical Efficacy Assessment

The preclinical evaluation of potassium channel activators has demonstrated their efficacy across a diverse range of disease models. By targeting different families of potassium channels, researchers have uncovered therapeutic potential for various conditions.

Pain Modulation: ATP-sensitive potassium (K-ATP) channels are expressed in spinal and trigeminal pain pathways, where they modulate nociceptive transmission nih.gov. A systematic review of preclinical studies concluded that local, systemic, spinal, and supraspinal activation of K-ATP channels can effectively attenuate induced pain in multiple animal models nih.gov.

Oncology: The role of potassium channels in cancer biology is an emerging area of research nih.gov. In a preclinical study using an in vivo model of breast cancer, the Kv11.1 potassium channel activator NS1643 was shown to inhibit tumor growth. Tumors treated with NS1643 exhibited reduced markers of proliferation and increased markers of senescence, along with evidence of DNA damage nih.govnih.gov. Another BK channel activator, NS1619, was found to inhibit cell proliferation and induce apoptosis in an ovarian cancer cell line mdpi.com.

Cardiovascular Disorders: Potassium channel openers are potent vasodilators. Their activation of ATP-sensitive K+ channels in vascular smooth muscle leads to hyperpolarization, which in turn closes voltage-gated calcium channels and reduces intracellular calcium, causing relaxation and vasodilation cvpharmacology.com. This mechanism makes them effective at lowering arterial pressure, and compounds like minoxidil (B1677147) are used in the treatment of severe hypertension nih.govcvpharmacology.com.

Neurological Disorders: In the central nervous system, potassium channel activation can reduce neuronal hyperexcitability. This makes them attractive targets for epilepsy treatment nih.gov. The antiepileptic drug ezogabine, for example, functions by enhancing transmembrane potassium currents mediated by the KCNQ subtype of potassium channels, which stabilizes the resting membrane potential and inhibits seizures jove.com.

Table 1: Preclinical Efficacy of Selected Potassium Channel Activators

Compound/Class Channel Target Therapeutic Area Preclinical Model Observed Efficacy
K-ATP Activators K-ATP Pain Various animal pain models Attenuation of induced pain nih.gov
NS1643 Kv11.1 Oncology In vivo breast cancer model Inhibition of tumor growth, reduced proliferation nih.govnih.gov
Minoxidil K-ATP Hypertension Animal models of hypertension Vasodilation, decreased systemic vascular resistance nih.govcvpharmacology.com

Thorough Preclinical Safety and Tolerability Evaluation

While preclinical models demonstrate significant efficacy, a thorough assessment of safety and tolerability is a critical step in development. The widespread expression of potassium channels necessitates careful evaluation of potential off-target effects.

In animal studies, the primary pharmacological action of vasodilator potassium channel openers can also be the source of safety concerns. The potent reduction in arterial pressure often leads to reflex cardiac stimulation (tachycardia) and activation of the renin-angiotensin system nih.govcvpharmacology.com. These compensatory responses can increase cardiac workload and lead to fluid and sodium retention cvpharmacology.com.

A key aspect of preclinical safety is assessing cardiac function, particularly for compounds that may interact with cardiac potassium channels. For example, in the preclinical study of the Kv11.1 activator NS1643 for breast cancer, it was importantly noted that the treated mice did not exhibit significant cardiac dysfunction, a crucial safety finding for advancing the compound nih.govnih.gov. Conversely, some trials have been halted due to safety concerns. A clinical study of the K-ATP channel activator diazoxide (B193173) for major depressive disorder was stopped because of severe adverse effects, underscoring the importance of identifying such risks early in development nih.gov.

Pharmacological Profiling including Pharmacokinetics and Pharmacodynamics

Understanding the pharmacological profile of a potassium channel activator is essential for its development. This includes its mechanism of action (pharmacodynamics) and how the body processes it (pharmacokinetics).

Pharmacodynamics (PD): The fundamental mechanism of potassium channel activators is the opening of potassium channels, leading to cellular hyperpolarization nih.govcvpharmacology.com. This hyperpolarization makes it more difficult for excitatory stimuli to depolarize the cell membrane to the threshold required for opening voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration is the primary driver of the compound's effects, such as the relaxation of smooth muscle cells in blood vessels, the bladder, and bronchi nih.gov.

Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of a drug determines its therapeutic window and dosing regimen. These profiles can vary significantly between different activators.

Ezogabine: This antiepileptic drug is administered orally and rapidly absorbed. Its metabolism occurs primarily through glucuronidation and acetylation, and it has a half-life of 7 to 11 hours. Both the parent drug and its metabolites are excreted mainly through urine jove.com.

Hydralazine: This vasodilator is metabolized by acetylation in the liver. The rate of this process is genetically determined, leading to "slow" and "fast" acetylators in the population, which can impact the drug's efficacy and side effect profile youtube.com.

Minoxidil: While effective as a vasodilator, minoxidil's PK/PD profile also leads to side effects such as hypertrichosis (hair growth), a property that has been repurposed for treating baldness cvpharmacology.com.

Table 2: Pharmacological Profile of Representative Potassium Channel Activators

Compound Channel Target Primary Pharmacodynamic Effect Key Pharmacokinetic Features
Ezogabine KCNQ Reduces neuronal excitability Rapid oral absorption; metabolism via glucuronidation and acetylation; 7-11 hour half-life jove.com
Minoxidil K-ATP Vascular smooth muscle relaxation Potent arterial vasodilator; also stimulates hair growth cvpharmacology.comyoutube.com

Early Phase Clinical Trials for Safety and Target Engagement (e.g., Phase 1)

The transition from preclinical studies to human clinical trials is a critical step. Early phase trials (e.g., Phase 1) are primarily designed to assess the safety, tolerability, and pharmacological properties of a new drug in humans. For potassium channel activators, these trials also aim to find evidence of target engagement—confirmation that the drug is interacting with its intended molecular target in the body.

Several potassium channel activators have entered early-phase clinical trials for a range of indications, including overactive bladder and stroke nih.gov. However, success has been limited.

A clinical trial investigating the K-ATP activator diazoxide for treatment-refractory major depression was halted prematurely due to severe adverse effects in the small number of participants. Furthermore, analysis of surrogate markers for target engagement showed no evidence that the drug was acting on the K-ATP channel as intended at the doses used nih.gov.

The BK channel activator BMS-204352 was advanced into clinical trials for stroke. While early phase studies established a safety profile, subsequent Phase III trials involving nearly 2,000 patients failed to demonstrate superior efficacy compared to a placebo mdpi.com.

These examples highlight the challenges of translating preclinical promise into clinical success. Demonstrating not only safety but also clear evidence of target engagement at a tolerable dose is a crucial objective of Phase 1 studies.

Translational Challenges and Strategies for Clinical Advancement

The development of potassium channel activators is marked by significant translational challenges that can impede their progress from the laboratory to the clinic.

One of the primary hurdles is the ubiquitous expression of potassium channels throughout the human body mdpi.com. A compound designed to target channels in the central nervous system for epilepsy might also affect channels in the cardiovascular system, leading to unintended side effects like hypotension researchgate.netcvpharmacology.com. This lack of specificity is a major reason for clinical trial failures.

Furthermore, discrepancies between animal models and human physiology can lead to unexpected results in clinical trials nih.gov. For example, the K-ATP channel opener levcromakalim (B1674936) was found to induce pain in human trials, an effect not predicted by most preclinical animal studies nih.gov. Similarly, the BK channel activator BMS-204352 was found to cause headaches and dilate cerebral arteries in healthy volunteers, a finding that emerged during clinical investigation and suggested a role for BK channels in headache pathophysiology mdpi.com.

Strategies to overcome these challenges are focused on improving target selectivity.

Subtype-Specific Activators: Developing compounds that selectively target specific potassium channel subtypes (e.g., Kv7.2/7.3 for epilepsy) can help minimize off-target effects.

Targeted Delivery: Designing drug delivery systems that concentrate the compound at the desired site of action could also improve the therapeutic index.

Better Preclinical Models: The development of more predictive preclinical models, including those using human-derived cells and tissues, may help to better anticipate human responses and identify potential safety issues earlier in the development process.

Ultimately, the successful clinical advancement of potassium channel activators will depend on a deeper understanding of their complex biology and the development of more refined and selective pharmacological agents researchgate.netnih.gov.

Table 3: Mentioned Compound Names

Compound Name
Andolast
BMS-191011
BMS-204352
Cannabidiol
Cenobamate
Cromakalim (B1669624)
CyPPA
DCEBIO
Diazoxide
Ezogabine
GoSlo SR 5-69
GW 542573X
Hydralazine
Levcromakalim
Minoxidil
Mosapride
NS 11021
NS 1619
NS 19504
NS 309
NS1643
Nicorandil (B1678753)
Pinacidil (B1677893)
Retigabine
SKA 31

Advanced and Future Research Directions for Potassium Channel Activators

Discovery of Novel Chemical Scaffolds for Selective Potassium Channel Activation

The quest for new potassium channel activators is moving beyond modifications of existing compounds to the discovery of entirely new chemical structures, or scaffolds. This is crucial for identifying activators with improved selectivity and novel mechanisms of action. High-throughput screening (HTS) has become a pivotal technology in this endeavor, allowing researchers to rapidly test vast libraries of compounds for their ability to activate specific potassium channels.

For instance, an HTS platform was used to screen over 15,000 compounds to identify novel activators of the large-conductance calcium-activated potassium (BK) channel, leading to the discovery of a compound named BK-20, which serves as a new template for drug development. Another HTS campaign identified NS19504, a positive modulator of BK channels with a novel chemical scaffold.

The development of activators for the KCNQ family of potassium channels, which are important targets for epilepsy and pain, has also yielded new scaffolds. Researchers have developed ML213, a potent and selective activator of KCNQ2 and KCNQ4 channels. Similarly, work on ATP-sensitive potassium (K-ATP) channels has led to the exploration of diverse chemical series, including benzopyran derivatives like cromakalim (B1669624), cyanoguanidines such as pinacidil (B1677893), and 4H-1,2,4-benzothiadiazine 1,1-dioxides. These discoveries provide a foundation for developing next-generation potassium channel activators with finely tuned properties.

Table 1: Examples of Novel Chemical Scaffolds and Associated Potassium Channel Activators
Chemical Scaffold ClassTarget ChannelExample Compound(s)Key Research Finding
BenzimidazoloneBK ChannelNS1619A widely used tool-compound for BK channel activation, though it has known off-target effects nih.gov.
BiarylthioureaBK ChannelNS11021Developed as a more selective and potent tool compound for studying BK channel function compared to NS1619 nih.gov.
Benzothiazole Hydrazine CarboxylateKCNQ2/KCNQ4 ChannelsML213A potent activator of KCNQ2 and KCNQ4, selective against other members of the KCNQ family nih.gov.
4H-1,2,4-Benzothiadiazine 1,1-DioxideK-ATP ChannelsDiazoxide (B193173), BPDZ 73Modifications to this scaffold can strongly affect potency and tissue selectivity for pancreatic vs. vascular smooth muscle tissue wpunj.edu.
CyanoguanidineK-ATP ChannelsPinacidilA well-established class of K-ATP channel openers used in cardiovascular research slideshare.net.
BenzopyranK-ATP ChannelsCromakalimA typical example of a K-ATP channel opener that exerts its effects by activating these channels pnas.org.

Strategies to Mitigate Off-Target Effects and Enhance Channel Subtype Selectivity

A major challenge in the development of potassium channel activators is achieving selectivity for a specific channel subtype, as off-target effects can lead to undesirable consequences. The vast diversity of potassium channels, with 40 genes encoding for voltage-gated potassium (Kv) channel subunits alone, underscores this challenge nih.gov. Researchers are employing several strategies to enhance selectivity and reduce off-target interactions.

One primary approach is through detailed structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of a lead compound, chemists can identify which parts of the molecule are responsible for its activity and selectivity. For example, in a series of 4H-1,2,4-benzothiadiazine 1,1-dioxides, the nature of the chemical group at the 7-position was found to strongly influence tissue selectivity between pancreatic and vascular K-ATP channels wpunj.edu. Similarly, SAR studies of CyPPA, a positive modulator of KCa2 channels, have led to new analogs with higher potency and retained subtype selectivity pnas.org.

Another key strategy involves targeting the unique subunits that make up different channel complexes. K-ATP channels, for example, are assemblies of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit wustl.edu. The different isoforms of the SUR subunit (SUR1, SUR2A, SUR2B), which are expressed in a tissue-specific manner, provide distinct pharmacological targets. Diazoxide effectively activates channels containing SUR1 (pancreatic) but not SUR2A (cardiac), while pinacidil and cromakalim activate channels with SUR2A and SUR2B (smooth muscle) subunits nih.gov. This differential pharmacology allows for the design of drugs targeted to specific tissues.

Furthermore, advancements in structural biology are providing high-resolution structures of potassium channels, which can reveal the binding sites of activators researchgate.net. This knowledge enables structure-based drug design, a more rational approach to developing highly selective compounds by designing molecules that fit precisely into the target site of a specific channel subtype.

Table 2: Strategies for Enhancing Selectivity of Potassium Channel Activators
StrategyMechanism/PrincipleExample Application
Structure-Activity Relationship (SAR) StudiesSystematic chemical modification of a compound to determine how structure affects activity and selectivity researchgate.net.Modifying substituents on the 4H-1,2,4-benzothiadiazine 1,1-dioxide scaffold to alter K-ATP channel tissue selectivity wpunj.edu.
Targeting Subunit DiversityExploiting the tissue-specific expression of different channel subunits (e.g., SUR isoforms in K-ATP channels) to achieve targeted effects slideshare.netnih.gov.Developing activators like Diazoxide that preferentially target SUR1-containing channels in the pancreas over SUR2A-containing channels in the heart nih.gov.
Structure-Based Drug DesignUsing high-resolution 3D structures of channel proteins to rationally design molecules that bind selectively to a specific subtype researchgate.net.Designing selective activators for KCNQ2 by understanding the binding pocket from cryo-electron microscopy structures.
Allosteric ModulationDeveloping compounds that bind to a site on the channel distinct from the primary activation site, offering a more subtle and potentially more selective way to modulate channel function.Identifying positive allosteric modulators for KCa2 channels that enhance activity without directly opening the pore.

Investigation of Species-Specific Differences in Potassium Channel Activator Responses

Translating preclinical research from animal models to human therapies is often complicated by species-specific differences in pharmacology. The expression, function, and structure of potassium channels can vary between species, leading to different responses to the same activator. Investigating these differences is critical for the accurate prediction of a drug's behavior in humans.

For example, significant differences have been identified in the potassium channels expressed in the T lymphocytes of humans versus mice wikipedia.org. In human T cells, the membrane potential is primarily maintained by potassium channels, whereas in mouse T cells, the Na-K-ATPase plays this role wikipedia.org. This fundamental difference has major implications for immunomodulatory drugs targeting these channels. Similarly, studies on pain have revealed that the potassium channel Kir4.1 is a major focus in rodent models, but this channel is only weakly expressed in human satellite glial cells, which instead predominantly express Kir3.1 nih.gov. This highlights a potential reason why therapies effective in rodent pain models may not translate to humans.

Even when the same channel is present, its pharmacological profile can differ. A comparison of the KCa5.1 channel in humans and mice within an expression system revealed a species-specific pharmacological profile wikipedia.org. Furthermore, the auxiliary β subunits that associate with and modulate potassium channels can have different effects across species; mouse and human β3a subunits, for instance, induce different inactivation kinetics on KCa1.1 currents wikipedia.org.

To bridge this translational gap, researchers are increasingly using mouse models that are genetically engineered to express human channels or specific human mutations. For instance, a mouse model was created with a human K-ATP channel mutation (Kir6.2-V59M) to study its effects on cardiac function dntb.gov.ua. While the mutation altered the channel's ATP sensitivity in mouse cardiac cells as it does in humans, the mice showed no obvious cardiac problems, suggesting that the functional consequences of channel modulation can differ between species even when the target protein is the same dntb.gov.uakisti.re.kr.

Integration of Omics Technologies with Functional Channelomics for Systems-Level Understanding

The integration of large-scale biological data ("omics") with high-throughput functional studies of ion channels ("functional channelomics") is creating a powerful, systems-level approach to understanding potassium channel activators. This strategy moves beyond studying a single channel in isolation to understanding its role within complex biological networks.

Genomics: Genomic analyses are used to identify the full complement of potassium channel genes in an organism and to discover genetic variants (polymorphisms) that may influence disease susceptibility or drug response nih.gov. For instance, genomic studies have linked variants in genes encoding potassium channels to conditions like epilepsy and have begun to explore how these variants affect responsiveness to antiepileptic drugs wpunj.edu.

Proteomics: This field focuses on the large-scale study of proteins. Proteomic analysis of the Kir2.1 potassium channel, for example, identified several novel phosphorylation sites frontiersin.org. These sites represent potential new targets for drugs that could modulate channel activity and trafficking, offering a more nuanced approach than direct activation frontiersin.org.

Functional Channelomics: This refers to the use of high-throughput technologies to measure the activity of ion channels on a large scale. Automated electrophysiology platforms and fluorescence-based assays (such as thallium-flux assays) allow researchers to rapidly screen compounds against panels of different potassium channel subtypes slideshare.net. This provides detailed information on a compound's potency and selectivity profile across the "channelome," helping to identify potential off-target effects early in the drug discovery process.

By combining these approaches, researchers can correlate genetic information with protein expression and functional channel activity. For example, a genetic variant identified through genomics can be studied using proteomics to see if it alters protein expression or modification, and then analyzed with functional channelomics to determine how it changes the channel's response to an activator. This integrated approach provides a comprehensive understanding of how potassium channel activators work at a systems level and is essential for developing safer and more effective drugs.

Development of Combination Therapies Involving Potassium Channel Activators

Combining potassium channel activators with other therapeutic agents is a promising strategy to enhance efficacy, reduce undesirable effects, or treat complex diseases with multiple underlying mechanisms. This approach is being explored in several therapeutic areas.

In the treatment of hypertension, potassium channel openers like minoxidil (B1677147) are potent vasodilators, but their use can lead to reflex tachycardia (an increased heart rate) and fluid retention. To counteract these effects, they are often administered in combination with beta-blockers and diuretics. This combination allows for effective blood pressure control while mitigating the compensatory physiological responses.

In pain management, K-ATP channel openers have been shown to augment the analgesic effects of opioids. Studies have demonstrated that activators like cromakalim and pinacidil can potentiate the pain-relieving effects of morphine, suggesting that K-ATP channels may function as downstream targets in opioid signaling pathways. This could potentially allow for lower doses of opioids to be used, reducing the risk of tolerance and dependence.

Combination strategies are also being investigated in oncology. For example, the K-ATP channel opener minoxidil has been shown to have anti-invasive effects on certain breast cancer cells, and this effect synergizes with the voltage-gated sodium channel blocker ranolazine, particularly under hypoxic conditions. Another study found that combining a Kv10.1 potassium channel blocker with the tyrosine kinase inhibitor gefitinib produced a synergistic effect in inhibiting cancer cell proliferation. These findings suggest that modulating ion channels can make existing cancer therapies more effective.

Table 3: Examples of Combination Therapies with Potassium Channel Activators
Therapeutic AreaPotassium Channel ActivatorCombined Agent(s)Rationale for Combination
HypertensionMinoxidil (K-ATP opener)Beta-blockers and DiureticsTo counteract reflex tachycardia and fluid retention caused by vasodilation.
Pain ManagementCromakalim, Pinacidil (K-ATP openers)Opioids (e.g., Morphine)To potentiate the analgesic effect, potentially allowing for lower opioid doses.
CancerMinoxidil (K-ATP opener)Ranolazine (VGSC blocker)To produce a synergistic anti-invasive effect on cancer cells.
CardioplegiaAprikalim, Nicorandil (B1678753) (K-ATP openers)High-potassium cardioplegic solutionsTo prevent the intracellular calcium loading that can be induced by high potassium concentrations during cardiac surgery.

Exploration of Personalized Medicine Approaches for Potassium Channel Activator Therapy

Personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is a significant future direction for potassium channel activator therapy. The foundation of this approach lies in pharmacogenomics—the study of how genes affect a person's response to drugs. Genetic variations in the genes that encode potassium channels can lead to significant differences in drug efficacy and susceptibility to adverse reactions.

Genetic polymorphisms in potassium channel genes are known to be associated with sensitivity to various drugs nih.gov. For example, variants in the KCNH2 gene, which encodes the hERG potassium channel, can alter a person's risk of developing drug-induced cardiac arrhythmias nih.gov. Similarly, a polymorphism in the KCNA5 gene can make the resulting potassium channel resistant to certain blocking drugs, even though the channel functions normally in the absence of the drug nih.gov.

In the context of epilepsy, studies are investigating how single nucleotide polymorphisms (SNPs) in potassium channel genes like KCNA1 and KCNA2 influence a patient's responsiveness to antiepileptic drugs wpunj.edu. Identifying patients with specific genetic profiles could allow clinicians to select the most effective treatment from the outset, avoiding a trial-and-error approach. For activators of the Kv7 channels used in epilepsy, such as Retigabine, understanding a patient's specific Kv7 channel genetics could predict their response and help manage treatment more effectively.

The ultimate goal is to use a patient's genetic information to guide therapeutic decisions. This could involve selecting a specific potassium channel activator that is most effective for a patient's particular channel variant or avoiding a drug that is likely to cause adverse effects due to their genetic makeup. Detecting polymorphisms in these channel genes is therefore of great significance for individualizing treatment and improving drug safety nih.gov. As our understanding of the genetic basis of channel function and drug interaction grows, personalized approaches will become increasingly central to the clinical use of potassium channel activators.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating the specificity of Potassium Channel Activator 1 in vascular smooth muscle studies?

  • Methodological Answer : Use patch-clamp electrophysiology to directly measure potassium currents in isolated vascular smooth muscle cells (VSMCs). Pre-incubate cells with selective Kv7 channel blockers (e.g., XE991 or linopirdine) to confirm that the activator's effects are mediated via Kv7 channels. Complementary approaches include mRNA quantification (qPCR) and protein expression analysis (Western blot) of Kv7 subtypes (e.g., Kv7.1, Kv7.4, Kv7.5) to correlate functional responses with channel abundance . For tissue-level validation, employ isometric tension assays in arterial rings to measure vasodilation responses, ensuring comparisons between different vascular beds (e.g., left vs. right coronary arteries) to account for regional heterogeneity .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

  • Methodological Answer : Use cumulative concentration-response curves with logarithmic increments (e.g., 1 nM–10 µM) to determine EC₅₀/IC₅₀ values. Normalize responses to a reference agonist (e.g., KCl-induced contraction for vascular studies). Include controls for solvent effects (e.g., DMSO) and baseline drift. Statistical analysis should apply two-way repeated-measures ANOVA with post-hoc tests (e.g., Bonferroni) to compare differences across concentrations and experimental groups. Data should be pooled from ≥3 independent experiments, each using tissues/cells from different biological replicates .

Q. What are the key parameters to assess this compound’s effects on resting membrane potential?

  • Methodological Answer : Employ intracellular microelectrode recordings or voltage-sensitive dyes in VSMCs. Measure baseline membrane potential before and after activator application, ensuring a stable recording environment (e.g., temperature-controlled perfusion systems). Concurrently monitor intracellular calcium levels (e.g., Fura-2 AM fluorescence) to disentangle hyperpolarization effects from calcium-dependent mechanisms. Validate findings using Kv7 channel blockers to confirm target specificity .

Advanced Research Questions

Q. How can regional differences in Kv7 channel expression impact the interpretation of this compound’s efficacy?

  • Methodological Answer : Conduct regional comparative studies (e.g., left vs. right coronary arteries) using paired tissue samples from the same animal to control for inter-individual variability. Quantify Kv7 subtype mRNA/protein levels (e.g., qPCR, immunohistochemistry) and correlate with functional responses (e.g., vasodilation magnitude, current density). For example, reduced Kv7.1/Kv7.5 expression in right coronary arteries (RCA) compared to left (LCA) explains diminished activator efficacy in RCA, necessitating region-specific dosing strategies .

Q. What strategies resolve contradictions in data regarding Kv7.1 channel contributions to vascular tone regulation?

  • Methodological Answer : Address discrepancies by differentiating resting vs. stimulated conditions. While Kv7.1 blockers (e.g., chromanol 293B) show minimal effects on resting membrane potential, their activators (e.g., R-L3) exhibit efficacy in pre-contracted arteries. Design experiments comparing baseline and agonist-stimulated states (e.g., 5-HT or U46619 pre-contraction). Use conditional knockout models or subtype-specific inhibitors to isolate Kv7.1 contributions .

Q. How can high-throughput screening (HTS) platforms be optimized for discovering novel this compound analogs?

  • Methodological Answer : Implement fluorescence-based thallium flux assays or FRET sensors for Kv7 activity in HTS. Prioritize compounds with >50% activation at 10 µM and EC₅₀ <1 µM. Counter-screen against off-target ion channels (e.g., hERG, CaV1.2) to exclude non-specific effects. Validate hits using ex vivo tissue models (e.g., pressurized arterioles) to confirm physiological relevance. Data analysis should apply machine learning algorithms to predict structure-activity relationships .

Q. What statistical approaches are recommended for handling variability in potassium current measurements across cell populations?

  • Methodological Answer : Use nested ANOVA to account for hierarchical data structures (e.g., multiple cells from the same animal). Normalize currents to cell capacitance (pA/pF) to control for cell size differences. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U). Report variability as SEM for hypothesis-driven studies or SD for descriptive analyses .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., differential Kv7.1 effects in LCA vs. RCA), re-examine experimental conditions (e.g., pre-contraction agonists, solution ionic composition) and validate using orthogonal methods (e.g., siRNA knockdown + functional assays) .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies. Share protocols, raw data, and analysis code via repositories like Zenodo or Figshare. Include negative controls and blinded analysis where feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium Channel Activator 1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Potassium Channel Activator 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.